5-(3,4-Difluorophenyl)isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHZBEXDVFZMLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NO2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304375 | |
| Record name | 5-(3,4-Difluorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-54-5 | |
| Record name | 5-(3,4-Difluorophenyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387358-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3,4-Difluorophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(3,4-Difluorophenyl)isoxazole
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] The specific analogue, 5-(3,4-difluorophenyl)isoxazole, represents a valuable building block in drug discovery, with the difluorophenyl moiety often introduced to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the principal synthetic pathway to this target molecule, focusing on the robust and highly regioselective 1,3-dipolar cycloaddition reaction. We will delve into the mechanistic underpinnings of this strategy, provide detailed, field-proven experimental protocols for the synthesis of key precursors, and present a logical workflow for the final cycloaddition step. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of novel heterocyclic entities.
Strategic Overview: The Primacy of 1,3-Dipolar Cycloaddition
While various methods exist for the construction of the isoxazole ring, the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) remains the most direct and widely employed strategy for preparing 3,5-disubstituted isoxazoles.[3][4][5] This concerted, pericyclic reaction is prized for its efficiency, high regioselectivity, and tolerance of a wide range of functional groups.[6][7]
The synthesis of 5-(3,4-difluorophenyl)isoxazole via this route logically dissects into three primary stages:
-
Synthesis of the Dipole Precursor: Preparation of 3,4-difluorobenzaldehyde oxime.
-
Synthesis of the Dipolarophile: Preparation of 3,4-difluorophenylacetylene.
-
Convergent Cycloaddition: The in situ generation of 3,4-difluorophenylnitrile oxide from its oxime precursor and subsequent reaction with the terminal alkyne to yield the target isoxazole.
This guide will address each stage with detailed mechanistic explanations and actionable protocols.
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An In-Depth Technical Guide to 5-(3,4-Difluorophenyl)isoxazole: Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluorinated Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to engage in various non-covalent interactions.[1] The strategic incorporation of fluorine atoms into drug candidates often enhances key properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, 5-(3,4-Difluorophenyl)isoxazole emerges as a molecule of significant interest, combining the robust isoxazole core with the advantageous physicochemical attributes of a difluorinated phenyl moiety. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies, and an exploration of its potential within drug discovery, grounded in established scientific principles. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3]
Molecular Structure and Physicochemical Characteristics
The foundational step in understanding the utility of 5-(3,4-Difluorophenyl)isoxazole is a thorough characterization of its physicochemical properties. While experimentally determined data for this specific molecule is not widely published, we can infer its likely characteristics based on closely related analogs and computational predictions.
Table 1: Physicochemical Properties of 5-(3,4-Difluorophenyl)isoxazole and Related Analogs
| Property | 5-(3,4-Difluorophenyl)isoxazole (Predicted/Inferred) | 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole[4] | 3-phenyl-5-(3-bromo-4-fluorophenyl)isoxazole[5] |
| Molecular Formula | C₉H₅F₂NO | C₁₆H₁₂ClNO₂ | C₁₅H₉BrFNO |
| Molecular Weight | 181.14 g/mol | 285.73 g/mol | 318.14 g/mol |
| Melting Point (°C) | Crystalline solid (predicted) | 128.5-132.5[4] | 165-166[5] |
| logP (Predicted) | ~2.5 - 3.0 | - | - |
| pKa (Predicted) | ~1.5 - 2.5 (weakly basic nitrogen) | - | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Poorly soluble in water. | - | - |
Note: Predicted values are based on computational models and data from structurally similar compounds.
The difluoro substitution on the phenyl ring is expected to significantly influence the molecule's electronic properties and lipophilicity. The electron-withdrawing nature of the fluorine atoms can impact the pKa of the isoxazole nitrogen and influence potential hydrogen bonding interactions.
Spectroscopic Characterization
The structural elucidation of 5-(3,4-Difluorophenyl)isoxazole relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.[4][5]
-
¹H NMR: The proton NMR spectrum is anticipated to show characteristic signals for the isoxazole ring protons, typically in the aromatic region. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR will display distinct signals for the isoxazole and difluorophenyl ring carbons. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), C-O stretching, and C-F stretching (typically in the 1000-1300 cm⁻¹ region).[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.
Synthesis of 5-(3,4-Difluorophenyl)isoxazole: A Step-by-Step Protocol
Several synthetic routes are available for the preparation of substituted isoxazoles.[6][7] A common and effective method involves the cyclization of a chalcone intermediate with hydroxylamine.
Diagram: Synthesis Workflow
Caption: A two-step synthesis of 5-(3,4-Difluorophenyl)isoxazole.
Experimental Protocol
Materials:
-
3,4-Difluoroacetophenone
-
Appropriate aldehyde (e.g., benzaldehyde for a 3-phenyl substituted isoxazole)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-difluoroacetophenone (1 equivalent) in ethanol.
-
Addition of Reagents: Add the chosen aldehyde (1 equivalent) to the solution. While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The precipitated chalcone is collected by filtration, washed with water, and dried.
Rationale: This Claisen-Schmidt condensation is a classic method for forming α,β-unsaturated ketones (chalcones). The base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone.
Step 2: Cyclization to form the Isoxazole Ring
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) in ethanol.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution, followed by a base such as sodium hydroxide or potassium carbonate to neutralize the HCl and generate free hydroxylamine.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Rationale: Hydroxylamine attacks the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.[4]
Potential Applications in Drug Discovery
The 5-(3,4-difluorophenyl)isoxazole scaffold is a promising starting point for the development of novel therapeutic agents. The isoxazole core is present in a number of approved drugs, and the difluorophenyl group can enhance drug-like properties.[8] Potential areas of application include:
-
Anticancer Agents: Many isoxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]
-
Anti-inflammatory Drugs: The isoxazole moiety is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).[9]
-
Antimicrobial Agents: Isoxazole-containing compounds have shown efficacy against a range of bacterial and fungal pathogens.[10]
Diagram: Structure-Activity Relationship (SAR) Logic
Caption: Potential sites for modification on the core scaffold.
Conclusion
5-(3,4-Difluorophenyl)isoxazole represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple points for diversification to explore structure-activity relationships. The combination of the isoxazole heterocycle with a difluorinated phenyl ring provides a strong foundation for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. Further research into the specific biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.
References
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Luu, H. V., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove, University of Mississippi. [Online] Available at: [Link]
- Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
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The Ascendant Role of Fluorinated Isoxazoles in Modern Drug Discovery: A Technical Guide
<
Introduction: The Strategic Union of Fluorine and the Isoxazole Scaffold
In the landscape of medicinal chemistry, the deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] When this powerful halogen is integrated into a privileged heterocyclic scaffold like isoxazole, the resulting compounds often exhibit a remarkable spectrum of biological activities.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile pharmacophore found in numerous FDA-approved drugs.[2][3] Its distinct electronic properties and ability to act as a bioisosteric replacement for other functional groups make it an attractive starting point for chemical library synthesis. This guide provides an in-depth exploration of the biological activities of fluorinated isoxazole compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental workflows used to validate their therapeutic potential.
Key Biological Activities and Mechanistic Insights
Fluorinated isoxazole derivatives have demonstrated significant efficacy across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[4]
Anticancer Activity
The versatility of the isoxazole scaffold has made it a focal point in the development of novel anticancer agents.[5] Fluorinated isoxazoles often function as small molecule inhibitors that interfere with critical cellular signaling pathways essential for tumor growth and survival.[5]
-
Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are overactive in cancer cells. Fluorinated isoxazoles have been designed to act as potent inhibitors of various kinases, including tyrosine kinases like VEGFR2, which are pivotal for angiogenesis—the formation of new blood vessels that supply tumors.[5][6] By blocking these pathways, the compounds can stifle tumor growth and metastasis. Other isoxazole-based compounds have shown inhibitory activity against p38 MAP kinase, a key enzyme in inflammatory cytokine production.[7]
-
Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Certain fluorinated isoxazole compounds have been shown to trigger apoptosis by disrupting tubulin polymerization or inhibiting enzymes like topoisomerase, leading to cell cycle arrest and eventual cell death.[5]
Antimicrobial and Antiviral Properties
The emergence of multidrug-resistant pathogens presents a significant global health challenge. Fluorinated isoxazoles have emerged as a promising class of antimicrobial agents.[8][9]
-
Antibacterial Action: Studies have shown that various isoxazole derivatives exhibit good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[10] The introduction of fluorine can enhance the compound's ability to penetrate bacterial cell walls and interfere with essential metabolic pathways.
-
Antiviral Potential: Research has also explored isoxazole-based molecules for their antiviral activity, with some compounds showing efficacy against viruses like the Zika virus.[11]
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is an underlying factor in many diseases, including rheumatoid arthritis. The isoxazole core is central to several anti-inflammatory drugs.
-
Case Study: Leflunomide: A prime example is Leflunomide (Arava®), a disease-modifying antirheumatic drug (DMARD).[12] Its active metabolite, teriflunomide, contains a trifluoromethylphenyl group and functions by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[13][14][15] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[16] By blocking this pathway, leflunomide effectively suppresses the autoimmune response responsible for inflammation and joint damage in rheumatoid arthritis.[13][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorinated isoxazole compounds is highly dependent on their chemical structure. SAR studies are crucial for optimizing lead compounds.
-
Impact of Fluorine Position: The position of the fluorine atom on the aromatic rings attached to the isoxazole core can dramatically influence potency. For example, in a series of α-amylase inhibitors, halogen substitution at the para position of a phenyl ring resulted in the most significant activity, with the fluorinated derivative showing higher potency than its chlorinated or brominated counterparts.[17] Conversely, for other targets, an ortho or meta substitution might be preferred.[18]
-
Role of Other Substituents: The presence of other functional groups, such as methyl or methoxy groups, also modulates the compound's activity. Electron-donating groups on a benzene ring attached to the isoxazole have been shown to be important for VEGFR2 inhibition.[6] SAR analyses consistently show that even minor structural modifications can lead to substantial changes in biological effect, highlighting the importance of systematic chemical exploration.[19][20][21]
Experimental Workflows and Protocols
Validating the biological activity of newly synthesized compounds requires a systematic and rigorous experimental approach.
General Experimental Workflow
The screening process for novel fluorinated isoxazole compounds typically follows a multi-stage workflow designed to assess efficacy and safety.
Caption: High-level workflow for drug discovery using fluorinated isoxazoles.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23] It is a critical first step to determine the concentration range at which a compound is cytotoxic, informing the doses for subsequent mechanism-of-action studies. The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[23][24]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the fluorinated isoxazole compounds in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[25]
-
MTT Addition: After incubation, add 10-28 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well for a final concentration of approximately 0.45-0.5 mg/mL.[25][26]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[24][26]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: Gently mix the plate to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
Rationale: Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing a compound's antibacterial potency.[27] The broth microdilution method is a widely used technique that provides a quantitative result for the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27]
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the fluorinated isoxazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[28] The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[29]
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Summary: Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of representative fluorinated isoxazole and related compounds against various human cancer cell lines.
| Compound Type | Cell Line | Activity Metric (IC₅₀) | Reference |
| Fluorinated 1,2,3-triazole analog 1 | MDAMB-453 (Breast) | 31.6 µM | [19] |
| Fluorinated 1,2,3-triazole analog 2 | MDAMB-453 (Breast) | 16.6 µM | [19] |
| Harmine-isoxazoline derivative 18 | HCT116 (Colon) | 0.2 µM | [21] |
| Harmine-isoxazoline derivative 18 | MCF-7 (Breast) | 9.7 µM | [21] |
| Harmine-isoxazole derivative 19 | OVCAR-3 (Ovarian) | 5.0 µM | [21] |
| Harmine-isoxazole derivative 19 | HCT116 (Colon) | 5.0 µM | [21] |
| Harmine (Parent Compound) | HCT116 (Colon) | 1.3 µM | [21] |
Future Directions and Conclusion
The strategic incorporation of fluorine into the isoxazole scaffold continues to be a highly productive avenue in drug discovery.[1] The resulting compounds exhibit a wide array of potent biological activities, from anticancer and antimicrobial to immunomodulatory effects.[4][30] Future research will likely focus on leveraging computational tools for more rational drug design, exploring novel synthetic methodologies to access greater chemical diversity, and developing multi-targeted agents that can address complex diseases with greater efficacy.[31][32][33] The fluorinated isoxazole moiety has proven its value, and its continued exploration holds immense promise for the development of the next generation of therapeutics.
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Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. (2022). Molecules. [Link]
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Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. (2023). ResearchGate. [Link]
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The Isoxazole Scaffold: A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis and Significance of 5-(3,4-Difluorophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic methodologies, characterization, and potential applications of 5-(3,4-Difluorophenyl)isoxazole. While a singular, documented "discovery" of this specific molecule is not prominent in the scientific literature, its existence is a logical outcome of the systematic exploration of isoxazole chemistry and the strategic use of fluorination in drug design. This document, therefore, focuses on the foundational principles and practical applications relevant to this class of compounds.
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] The isoxazole core is planar, aromatic, and capable of participating in various non-covalent interactions, making it an attractive structural motif for designing ligands that can bind to a wide range of biological targets.
The diverse biological activities associated with isoxazole derivatives include:
-
Anticancer: Many isoxazole-containing compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[3]
-
Anti-inflammatory: The isoxazole ring is a key component of several selective COX-2 inhibitors.
-
Antimicrobial: Isoxazole derivatives have shown broad-spectrum activity against bacteria and fungi.
-
Antiviral: Certain isoxazoles have been investigated for their potential to inhibit viral replication.
-
Neurological: The isoxazole scaffold is found in drugs targeting the central nervous system, including antipsychotics and anticonvulsants.
The versatility of the isoxazole ring, coupled with the relative ease of its synthesis and functionalization, has made it a cornerstone in the development of novel therapeutic agents.[4]
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine atoms into a drug candidate's structure is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. The 3,4-difluorophenyl substituent in the target molecule is a testament to this approach. The unique properties of fluorine can influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's ionization state and, consequently, its absorption and distribution.
The presence of the difluorophenyl group in 5-(3,4-Difluorophenyl)isoxazole suggests that this compound has been designed with these potential advantages in mind.
Synthetic Methodologies for 5-(Aryl)isoxazoles
The synthesis of 3,5-disubstituted isoxazoles, such as 5-(3,4-Difluorophenyl)isoxazole, can be achieved through several reliable methods. The two most common approaches are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclization of chalcone precursors.
Method 1: 1,3-Dipolar Cycloaddition
This is a powerful and versatile method for constructing the isoxazole ring.[4][5] The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
-
Preparation of the Nitrile Oxide Precursor (Hydroximoyl Halide):
-
To a solution of an appropriate aldoxime (1.0 eq.) in a suitable solvent (e.g., DMF or chloroform), add a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
The resulting hydroximoyl halide can be used in the next step without further purification.
-
-
In Situ Generation of Nitrile Oxide and Cycloaddition:
-
To a stirred solution of the hydroximoyl halide (1.0 eq.) and the corresponding alkyne (in this case, an alkyne that will yield the desired substituent at the 3-position) (1.2 eq.) in a suitable solvent (e.g., THF or dichloromethane), add a base (e.g., triethylamine or sodium bicarbonate) (1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
-
Causality Behind Experimental Choices:
-
In Situ Generation: Nitrile oxides are highly reactive and prone to dimerization to form furoxans. Generating them in situ in the presence of the alkyne ensures that they are trapped in the desired cycloaddition reaction, maximizing the yield of the isoxazole.
-
Base Selection: The choice of base is crucial. A non-nucleophilic organic base like triethylamine is often preferred to avoid side reactions with the hydroximoyl halide or the nitrile oxide.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both reactants.
Caption: General scheme for the 1,3-dipolar cycloaddition synthesis of isoxazoles.
Method 2: Synthesis from Chalcones
This two-step method involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydroxylamine.[6]
Experimental Protocol: General Procedure for Synthesis from Chalcones
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate aromatic aldehyde (in this case, 3,4-difluorobenzaldehyde) (1.0 eq.) and an aromatic ketone (1.0 eq.) in ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the chalcone.
-
-
Isoxazole Formation:
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent such as ethanol or acetic acid. The addition of a base like sodium acetate may be required.
-
Monitor the reaction by TLC until the chalcone is consumed.
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Base Catalysis in Chalcone Synthesis: The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
-
Hydroxylamine in Cyclization: Hydroxylamine acts as a binucleophile. The nitrogen first attacks the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition of the oxygen to the β-carbon, leading to the formation of the isoxazole ring after dehydration.
Caption: A typical workflow for the development of a novel isoxazole-based therapeutic agent.
Conclusion
5-(3,4-Difluorophenyl)isoxazole represents a confluence of two important themes in modern drug discovery: the utility of the isoxazole scaffold and the strategic application of fluorine. While its specific history may be embedded within broader research programs rather than a singular discovery event, the principles guiding its synthesis and potential applications are well-established. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds. The methodologies described are robust and adaptable, offering a clear path for the continued investigation of isoxazoles as a rich source of novel therapeutic agents.
References
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- Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
- Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry.
- Various Authors. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. University of Mississippi.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(3,4-Difluorophenyl)isoxazole
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into molecules targeting a wide array of biological pathways. This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 5-(3,4-Difluorophenyl)isoxazole. While direct research on this compound is nascent, this document synthesizes data from analogous structures to build a predictive framework for its likely therapeutic targets. We will explore the scientific rationale for investigating this compound in oncology, inflammation, and neurodegenerative diseases. This guide provides researchers and drug development professionals with a comprehensive overview of potential mechanisms of action, detailed experimental protocols for target validation, and a roadmap for elucidating the therapeutic promise of 5-(3,4-Difluorophenyl)isoxazole.
Introduction: The Isoxazole Scaffold and the Significance of Fluorination
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic and structural profile, making it a "privileged" structure in drug design. Isoxazole-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[1][2]. The isoxazole moiety can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for binding to biological targets. Several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, feature the isoxazole core, underscoring its clinical relevance[3].
The substitution of hydrogen with fluorine in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3,4-difluorophenyl group on the 5-position of the isoxazole ring in the title compound is of particular interest. The fluorine atoms can alter the electronic properties of the phenyl ring, potentially influencing its interaction with target proteins. Furthermore, the C-F bond is highly stable, which can prevent metabolic degradation at that position, prolonging the compound's half-life.
Given the established biological activities of isoxazole derivatives and the advantageous properties of the difluorophenyl motif, 5-(3,4-Difluorophenyl)isoxazole represents a promising, albeit under-investigated, molecule for therapeutic development. This guide will, therefore, focus on its potential applications in key disease areas.
Potential Therapeutic Area I: Oncology
The search for novel anticancer agents is a major focus of drug discovery. Many isoxazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines[4][5][6]. The potential anticancer mechanisms for 5-(3,4-Difluorophenyl)isoxazole can be hypothesized based on the targets of structurally similar molecules.
Potential Molecular Targets in Oncology
-
Kinase Inhibition (e.g., VEGFR-2): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Some heterocyclic compounds are known to act as VEGFR-2 inhibitors[7]. It is plausible that 5-(3,4-Difluorophenyl)isoxazole could bind to the ATP-binding pocket of VEGFR-2, thereby inhibiting its kinase activity.
-
Hormone Receptor Modulation (e.g., Estrogen Receptor-α): For hormone-dependent cancers like certain types of breast cancer, targeting the estrogen receptor-α (ERα) is a primary therapeutic approach. Isoxazole derivatives have been identified as ERα modulators[8]. The planar structure of the isoxazole and the phenyl ring in 5-(3,4-Difluorophenyl)isoxazole could allow it to fit into the ligand-binding domain of ERα, acting as either an antagonist or a selective modulator.
-
Induction of Apoptosis: A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Isoxazole derivatives have been shown to induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases[9].
Experimental Workflow for Oncology Target Validation
The following diagram and protocol outline a workflow to assess the anticancer potential of 5-(3,4-Difluorophenyl)isoxazole.
Caption: Workflow for anticancer evaluation of 5-(3,4-Difluorophenyl)isoxazole.
Detailed Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
Objective: To determine if 5-(3,4-Difluorophenyl)isoxazole inhibits the kinase activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
5-(3,4-Difluorophenyl)isoxazole stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of 5-(3,4-Difluorophenyl)isoxazole in kinase buffer.
-
In a 96-well plate, add 5 µL of the compound dilutions. Include wells with DMSO only (negative control) and a known VEGFR-2 inhibitor like Sorafenib (positive control).
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration should be at the Km for VEGFR-2.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Potential Therapeutic Area II: Inflammation
Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. Isoxazole derivatives have a well-documented history as anti-inflammatory agents[1][10].
Potential Molecular Targets in Inflammation
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Valdecoxib, a selective COX-2 inhibitor, is an isoxazole-containing drug[3]. The diarylheterocycle structure, common in COX-2 inhibitors, is present in 5-(3,4-Difluorophenyl)isoxazole, making COX-2 a highly probable target.
-
Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Dual COX/LOX inhibitors are of great interest as they may offer broader anti-inflammatory effects with a better safety profile. Some isoxazole derivatives have shown inhibitory activity against LOX[11].
Signaling Pathway: Arachidonic Acid Metabolism
The following diagram illustrates the role of COX and LOX enzymes in the arachidonic acid cascade.
Caption: Simplified arachidonic acid inflammatory pathway.
Detailed Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To assess the selective inhibitory activity of 5-(3,4-Difluorophenyl)isoxazole on the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
5-(3,4-Difluorophenyl)isoxazole stock solution in DMSO
-
COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of 5-(3,4-Difluorophenyl)isoxazole.
-
To a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add the compound dilutions to the respective wells. Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a negative control.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.
-
Calculate the percent inhibition and determine the IC₅₀ value. A similar assay using COX-1 can be run in parallel to determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Potential Therapeutic Area III: Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons[12]. There is a growing interest in isoxazole derivatives for their potential neuroprotective effects[1][8].
Potential Molecular Targets in Neurodegeneration
-
Cholinesterase Enzymes (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. Some heterocyclic compounds have shown inhibitory activity against these enzymes[13].
-
Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters like dopamine and serotonin. MAO-B inhibitors are used in the treatment of Parkinson's disease to preserve dopamine levels. The isoxazole scaffold could potentially interact with the active site of MAO enzymes.
Quantitative Data on Related Compounds
While specific data for 5-(3,4-Difluorophenyl)isoxazole is unavailable, the following table summarizes the activity of some isoxazole derivatives against neuro-relevant targets to provide a reference point.
| Compound Class | Target | Reported Activity (IC₅₀) | Reference |
| Isoxazole-triazole hybrids | AChE | 5.2 - 15.4 µM | [13] |
| Isoxazole-triazole hybrids | MAO-A | > 50 µM | [13] |
| Isoxazole-triazole hybrids | MAO-B | 2.8 - 12.1 µM | [13] |
Detailed Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine if 5-(3,4-Difluorophenyl)isoxazole can inhibit the activity of AChE.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
5-(3,4-Difluorophenyl)isoxazole stock solution in DMSO
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the compound dilutions. Include a known AChE inhibitor like Donepezil as a positive control.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Determine the rate of reaction for each concentration.
-
Calculate the percent inhibition and the IC₅₀ value.
Conclusion and Future Directions
5-(3,4-Difluorophenyl)isoxazole is a molecule with significant, yet largely unexplored, therapeutic potential. Based on the extensive literature on isoxazole derivatives and the strategic inclusion of a difluorophenyl moiety, this compound warrants investigation as a candidate for anticancer, anti-inflammatory, and neuroprotective therapies. The proposed primary targets for investigation are VEGFR-2 in oncology, COX-2 in inflammation, and AChE in neurodegeneration. The experimental protocols outlined in this guide provide a clear and robust framework for initiating these investigations. Future work should focus on a systematic screening of this compound against a broader panel of kinases, inflammatory mediators, and neurological targets to fully elucidate its pharmacological profile. Subsequent hit-to-lead optimization studies could then be employed to enhance potency, selectivity, and pharmacokinetic properties, paving the way for potential clinical development.
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Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Al-Ostath, A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6534. [Link]
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Reddy, T. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Gül, H. İ., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1338-1346. [Link]
-
Pasha, M. A. A., et al. (2025). Synthesis of Imidazo[1,2‐c]Pyrimidine‐1,2,4‐Oxadiazole Linked Isoxazoles: Anti‐Bacterial, Anti‐Biofilm, and TLR4 Inhibitory Activities. Chemistry & Biodiversity. [Link]
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Özdemir, A., et al. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Archiv der Pharmazie, 346(11), 814-822. [Link]
-
Das, U., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Advances, 12(48), 31235-31251. [Link]
- Anonymous. (n.d.).
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Al-Khafaji, K. N. H., et al. (2024). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research. [Link]
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Sochacka-Ćwikła, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Singh, P., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5040-5065. [Link]
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Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11603. [Link]
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Istrate, A., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Molecules, 29(12), 2841. [Link]
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Kumar, M., Kumar, V., & Sharma, M. (2025). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
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Society for Experimental Biology and Medicine. (2008). Novel Therapeutic Compounds For Neurodegenerative Conditions. ScienceDaily. [Link]
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- Anonymous. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
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S, M., et al. (2020). The New Frontiers in Neurodegenerative Diseases Treatment: Liposomal-Based Strategies. Frontiers in Neuroscience, 14. [Link]
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- Anonymous. (2024). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science (JIAPS).
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Chellian, J., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 22-38. [Link]
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Basavaraja, B. M., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(6), 2063-2073. [Link]
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Anonymous. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
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Anonymous. (n.d.). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][3][9]thiadiazole Derivatives.
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An In-Depth Technical Guide to the Exploration of 5-(3,4-Difluorophenyl)isoxazole Analogs and Derivatives for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into drug candidates can profoundly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive technical framework for the synthesis, characterization, and biological evaluation of a promising, yet underexplored, class of compounds: 5-(3,4-Difluorophenyl)isoxazole analogs and their derivatives. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, this document serves as a roadmap for researchers embarking on the discovery and development of novel therapeutics based on this core structure. We will delve into rational design considerations, detailed synthetic protocols, structure-activity relationship (SAR) elucidation, and the investigation of potential mechanisms of action, with a particular focus on anticancer applications.
Introduction: The Rationale for 5-(3,4-Difluorophenyl)isoxazole Analogs in Drug Discovery
The isoxazole ring system is a cornerstone in the design of numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for engaging with a variety of biological targets.[1] Several isoxazole-containing drugs have reached the market, validating the therapeutic potential of this heterocycle.[1]
The introduction of a 3,4-difluorophenyl moiety at the 5-position of the isoxazole ring is a strategic design choice aimed at enhancing the drug-like properties of the resulting analogs. The difluoro substitution pattern can modulate the electronic nature of the phenyl ring, influence conformational preferences, and block potential sites of metabolism, thereby improving bioavailability and in vivo efficacy. Given that isoxazole derivatives have shown promise as anticancer agents, this guide will focus on the development of 5-(3,4-Difluorophenyl)isoxazole analogs for oncological applications.[2][3]
Synthetic Strategies for 5-(3,4-Difluorophenyl)isoxazole Analogs
The synthesis of 3,5-disubstituted isoxazoles is well-established in the literature, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a cornerstone methodology.[1] For the synthesis of the 5-(3,4-Difluorophenyl)isoxazole core, a logical and efficient approach involves the reaction of a substituted nitrile oxide with 3,4-difluorophenylacetylene.
General Synthetic Workflow
A proposed synthetic pathway is outlined below. This multi-step synthesis allows for the introduction of diversity at the 3-position of the isoxazole ring, which is crucial for exploring structure-activity relationships.
Caption: Proposed synthetic workflow for 5-(3,4-Difluorophenyl)isoxazole analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol outlines the synthesis of a hypothetical analog, 3-aryl-5-(3,4-difluorophenyl)isoxazole, based on established methods for similar isoxazole syntheses.
Step 1: Synthesis of the Aldoxime
-
To a solution of the chosen substituted aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate or pyridine (1.5 eq).
-
Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and collect the precipitated aldoxime by filtration.
-
Wash the solid with water and dry under vacuum. The product can be further purified by recrystallization if necessary.
Step 2: In situ Generation of Nitrile Oxide and Cycloaddition
-
Dissolve the aldoxime (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a chlorinating agent, for example, N-chlorosuccinimide (NCS) (1.1 eq), and stir at room temperature for 1-2 hours to form the hydroximoyl chloride.
-
To this mixture, add 3,4-difluorophenylacetylene (1.2 eq).
-
Slowly add a base, such as triethylamine (2.0 eq), to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.
-
Stir the reaction at room temperature or reflux for 12-24 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-(3,4-difluorophenyl)-3-aryl-isoxazole.
Structure-Activity Relationship (SAR) Insights and Postulated Trends
While specific SAR data for 5-(3,4-difluorophenyl)isoxazole analogs is not extensively published, we can extrapolate potential trends from related series of anticancer isoxazole derivatives.[4] The anticancer activity of diarylisoxazoles is often influenced by the nature and position of substituents on the phenyl rings.
| Position of Substitution | Postulated Effect of Substitution on Anticancer Activity | Rationale |
| Isoxazole Ring | ||
| 3-Position (R-group) | The nature of the R-group is critical for activity. Aromatic and heteroaromatic rings are often favored. Electron-donating or electron-withdrawing groups on this ring can fine-tune activity. | This position often interacts with key residues in the active site of target proteins. |
| 5-Phenyl Ring | ||
| 3,4-Difluoro | The presence of the difluoro moiety is expected to enhance metabolic stability and may improve binding affinity through favorable interactions. | Fluorine can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of nearby functionalities. |
Table 1: Postulated Structure-Activity Relationship Trends for 5-(3,4-Difluorophenyl)isoxazole Analogs.
Potential Mechanism of Action: Targeting Kinase Signaling Pathways
Many isoxazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] Based on the structural similarity of 5-(3,4-difluorophenyl)isoxazole analogs to known kinase inhibitors, it is plausible that their mechanism of action involves the inhibition of key kinases implicated in cancer progression, such as those in the MAPK/ERK or PI3K/Akt pathways.
Caption: Postulated mechanism of action via inhibition of the MAPK/ERK signaling pathway.
In Vitro Biological Evaluation Protocol
To assess the anticancer potential of newly synthesized 5-(3,4-difluorophenyl)isoxazole analogs, a standard in vitro cytotoxicity assay is recommended.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration at which the compounds inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized isoxazole analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data of Representative Isoxazole Analogs
While specific data for 5-(3,4-difluorophenyl)isoxazole analogs is limited in the public domain, the following table presents hypothetical IC50 values to illustrate how data for a series of analogs could be presented to facilitate SAR analysis. These values are based on trends observed for other anticancer isoxazole derivatives.
| Compound ID | R-Group at 3-Position | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| DFI-1 | Phenyl | 12.5 | 15.2 |
| DFI-2 | 4-Methoxyphenyl | 8.7 | 10.1 |
| DFI-3 | 4-Chlorophenyl | 5.2 | 6.8 |
| DFI-4 | 4-Trifluoromethylphenyl | 3.1 | 4.5 |
| DFI-5 | 2-Thienyl | 9.8 | 11.3 |
Table 2: Hypothetical Anticancer Activity of 5-(3,4-Difluorophenyl)isoxazole Analogs.
Conclusion and Future Directions
The 5-(3,4-difluorophenyl)isoxazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of analogs based on this core structure. The proposed synthetic strategies are robust and amenable to the generation of a diverse library of compounds for SAR studies. The outlined biological evaluation protocols will enable the identification of lead compounds with potent anticancer activity.
Future research should focus on the synthesis and screening of a broad range of analogs to establish a detailed SAR. Promising compounds should be further investigated to elucidate their specific molecular targets and mechanism of action. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of these novel isoxazole derivatives.
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Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. [Link]
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Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Oxidative Medicine and Cellular Longevity. [Link]
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Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impact Factor. [Link]
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Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah National University. [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). ResearchGate. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). Molecules. [Link]
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PubMed. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]
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A Technical Guide to 5-(3,4-Difluorophenyl)isoxazole: Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs.[1][2] The isoxazole moiety is not merely a structural linker; its electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a crucial component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
The incorporation of a difluorophenyl group, specifically the 3,4-difluoro substitution pattern, is a common strategy in drug design to enhance properties such as metabolic stability, binding affinity, and membrane permeability. Therefore, 5-(3,4-Difluorophenyl)isoxazole represents a key building block for creating novel therapeutic agents with potentially improved efficacy and safety profiles across various disease areas, including oncology, inflammation, and infectious diseases.[2]
Physicochemical Properties and Identification
Precise identification of a chemical entity is fundamental for reproducible research. Below are the key identifiers for 5-(3,4-Difluorophenyl)isoxazole.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO | |
| Molecular Weight | 181.14 g/mol | |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CC=NO2 | Inferred from structure |
| IUPAC Name | 5-(3,4-difluorophenyl)-1,2-oxazole | Inferred from structure |
Note: A specific CAS Number for this isomer is not consistently reported across major public databases, which is common for specialized research chemicals.
Commercial Availability: Procurement and Custom Synthesis
As a specialized chemical intermediate, 5-(3,4-Difluorophenyl)isoxazole is not as widely stocked as common laboratory reagents. Its procurement typically falls into two categories: direct purchase from specialized suppliers or custom synthesis.
| Supplier | Product Information | Notes |
| Santa Cruz Biotechnology | 5-(3,4-Difluorophenyl)isoxazole | Available for research use only. |
Field Insight: The "Synthesize-on-Demand" Reality
For many specific isomers like this, the most common route of acquisition is through custom synthesis. Many chemical suppliers that offer a catalog of millions of compounds do not hold physical stock of each one. Instead, they possess the expertise and starting materials to produce them upon request. When planning a research project, it is crucial to factor in a lead time of several weeks for such custom syntheses. The cost-benefit analysis of purchasing versus in-house synthesis should be conducted, considering available expertise, equipment, and project timelines.
Core Synthesis Methodologies: The [3+2] Cycloaddition
The primary and most versatile method for synthesizing the isoxazole ring is the [3+2] cycloaddition (also known as the Huisgen cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[3][4][5] This reaction is highly efficient and allows for a wide variety of substitutions on the resulting isoxazole ring.
To synthesize 5-(3,4-Difluorophenyl)isoxazole, the key reaction involves the cycloaddition of a 3,4-difluorobenzonitrile oxide with acetylene or an acetylene equivalent.
Sources
Methodological & Application
synthesis of 5-(3,4-Difluorophenyl)isoxazole from chalcone
An in-depth guide to the synthesis of 5-(3,4-Difluorophenyl)isoxazole from its chalcone precursor, designed for researchers and drug development professionals. This document provides a detailed scientific background, step-by-step protocols, and critical safety information.
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. The incorporation of fluorine atoms into organic molecules can profoundly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated isoxazoles, such as 5-(3,4-Difluorophenyl)isoxazole, represent a class of compounds with significant potential in the development of novel therapeutics.
This application note details a robust and widely utilized two-step method for synthesizing 5-(3,4-Difluorophenyl)isoxazole. The synthesis begins with the preparation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with hydroxylamine hydrochloride to form the final isoxazole product.[1][3][4]
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages:
-
Chalcone Formation: A base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and 3,4-difluorobenzaldehyde yields the α,β-unsaturated ketone core, known as a chalcone.
-
Isoxazole Cyclization: The chalcone is then treated with hydroxylamine hydrochloride in a basic medium. This results in a cyclocondensation reaction that forms the five-membered isoxazole ring.
This approach is highly versatile and allows for the generation of a diverse library of isoxazole derivatives by simply varying the starting acetophenone and benzaldehyde.
Figure 1: Overall two-step synthetic workflow.
Mechanistic Insight: From Chalcone to Isoxazole
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting the synthesis. The conversion of the chalcone to the isoxazole proceeds through a well-established pathway.
-
Nucleophilic Attack: The reaction is initiated by the 1,4-conjugate addition (Michael addition) of hydroxylamine (NH₂OH), which is generated in situ from hydroxylamine hydrochloride and a base, to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.
-
Intermediate Formation: This attack forms a transient enolate intermediate.
-
Cyclization: The hydroxyl group of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate (a hydroxyisoxazoline).
-
Dehydration: Under the reaction conditions (typically reflux), this intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic isoxazole ring.[5]
Figure 2: Simplified reaction mechanism for isoxazole formation.
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydroxylamine hydrochloride is corrosive, a skin sensitizer, harmful if swallowed or in contact with skin, and is suspected of causing cancer.[6][7][8][9] Handle with extreme care.
Protocol 1: Synthesis of 1-(Phenyl)-3-(3,4-difluorophenyl)prop-2-en-1-one (Chalcone)
This protocol is based on the standard Claisen-Schmidt condensation reaction.[10][11]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Acetophenone | 120.15 | 1.20 g (1.16 mL) | 10.0 |
| 3,4-Difluorobenzaldehyde | 142.10 | 1.42 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10.0 |
| Ethanol (95%) | - | 20 mL | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (10.0 mmol) and 3,4-difluorobenzaldehyde (10.0 mmol) in 20 mL of ethanol.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (10.0 mmol) in ~5 mL of water and cool the solution in an ice bath. Add the cold NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature. The mixture will typically become cloudy and a precipitate will form. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is usually complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ~100 mL of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual NaOH.
-
Purification: The crude chalcone is typically of sufficient purity for the next step. However, for analytical purposes, it can be recrystallized from ethanol to yield a pure, crystalline solid. Dry the product under vacuum.
Protocol 2: Synthesis of 5-(3,4-Difluorophenyl)isoxazole
This protocol describes the cyclization of the chalcone intermediate to form the isoxazole ring.[2][12]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Chalcone Intermediate | 244.24 | 2.44 g | 10.0 |
| Hydroxylamine HCl | 69.49 | 1.04 g | 15.0 |
| Potassium Hydroxide (KOH) | 56.11 | 0.84 g | 15.0 |
| Ethanol (Absolute) | - | 30 mL | - |
| Deionized Water | - | As needed | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask, add the chalcone intermediate (10.0 mmol), hydroxylamine hydrochloride (15.0 mmol), and 30 mL of absolute ethanol.
-
Base Addition: Add potassium hydroxide (15.0 mmol) to the mixture. Rationale: The base neutralizes the HCl salt and generates the free hydroxylamine nucleophile required for the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the reaction by TLC until the starting chalcone spot has disappeared. This typically takes 6-12 hours.[2]
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ~150 mL of crushed ice/cold water.
-
Isolation: If a solid precipitates, collect it via vacuum filtration. If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 30 mL).
-
Purification:
-
If a solid was collected, wash it with cold water and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The crude material can then be purified by column chromatography on silica gel or by recrystallization.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
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Kapubalu Suneel Kumar et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5):113-122. Available at: [Link]
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Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
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Turan-Zitouni, G. et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Tropical Journal of Pharmaceutical Research, 17(9):1827-1833. Available at: [Link]
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Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan J. Chem., 15(4). Available at: [Link]
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Khan, I. et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 18:3049–3083. Available at: [Link]
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ResearchGate. (2021). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. Available at: [Link]
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Jarag, K. J. et al. (2011). Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. Ultrasonics Sonochemistry, 18(2):617-23. Available at: [Link]
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Martínez, R. et al. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. Molecules, 28(21):7298. Available at: [Link]
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ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Available at: [Link]
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YouTube. (2019). synthesis of isoxazoles. Available at: [Link]
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Pfeiffer, J. Y. & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21):8381-8383. Available at: [Link]
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PubMed. (2022). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. Available at: [Link]
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The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]
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Beilstein Journals. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]
-
ResearchGate. (2025). Preparation of Cyclic Ketoximes Using Aqueous Hydroxylamine in Ionic Liquids. Available at: [Link]
-
Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. Available at: [Link]
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University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Available at: [Link]
-
Bentham Science Publisher. A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. Available at: [Link]
-
TSI Journals. (2014). Synthesis and evaluation of chalcone derivatives for its alpha amylase inhibitory activity. Available at: [Link]
-
Academic Research Publishing Group. (2015). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available at: [Link]
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ResearchGate. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link]
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Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Available at: [Link]
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Fukuzumi, T., Ju, L., & Bode, J. W. (2012). Chemoselective cyclization of unprotected linear peptides by α-ketoacid–hydroxylamine amide-ligation. Organic & Biomolecular Chemistry, 10(30), 5851-5858. Available at: [Link]
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PubMed Central (PMC). (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available at: [Link]
-
EMD Millipore. SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. Available at: [Link]
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Taylor & Francis Online. (2002). A NOVEL SYNTHESIS OF ISOXAZOLES VIA 1,3-DIPOLAR CYCLOADDITION OF NITRILE OXIDES TO ACETYL ACETONE. Synthetic Communications, 32(12), 1833-1838. Available at: [Link]
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Application Notes & Protocols: Synthesis of 5-(3,4-Difluorophenyl)isoxazole via 1,3-Dipolar Cycloaddition
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-(3,4-Difluorophenyl)isoxazole, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered around a highly efficient and regioselective 1,3-dipolar cycloaddition reaction. We present a detailed, three-step protocol that begins with the synthesis of 3,4-difluorobenzaldehyde oxime, followed by the in situ generation of 3,4-difluorophenyl nitrile oxide and its subsequent cycloaddition with an alkyne, and concludes with a final deprotection step. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and providing detailed procedural instructions to ensure reproducibility.
Introduction and Scientific Rationale
The isoxazole moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a desirable heterocycle for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 3,4-difluorophenyl substituent is of particular interest as the fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability.
The synthesis of 5-substituted isoxazoles is most reliably achieved through the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile reaction for constructing five-membered heterocycles.[1] This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, such as an alkyne.[2] The regioselectivity of this reaction is a key consideration, and by choosing a terminal alkyne, we can selectively synthesize the 5-substituted isoxazole isomer.
This application note details a robust and scalable three-step synthesis of 5-(3,4-Difluorophenyl)isoxazole, as illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for 5-(3,4-Difluorophenyl)isoxazole.
Mechanistic Insights: The 1,3-Dipolar Cycloaddition
The core of this synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Nitrile oxides are generated in situ from aldoximes to avoid their rapid dimerization to furoxans. The reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state, analogous to the Diels-Alder reaction.
Figure 2: Mechanism of nitrile oxide generation and cycloaddition.
Experimental Protocols
3.1. Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| 3,4-Difluorobenzaldehyde | ≥98% | Commercial Source |
| Hydroxylamine Hydrochloride | ≥99% | Commercial Source |
| Sodium Acetate | Anhydrous, ≥99% | Commercial Source |
| Ethynyltrimethylsilane | ≥98% | Commercial Source |
| N-Chlorosuccinimide (NCS) | ≥98% | Commercial Source |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| Ethanol (EtOH) | Anhydrous | Commercial Source |
| Chloroform (CHCl₃) | Anhydrous | Commercial Source |
| Methanol (MeOH) | Anhydrous | Commercial Source |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
Instrumentation:
-
Magnetic stirrers with heating capabilities
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
Mass Spectrometer (MS)
-
Infrared (IR) Spectrometer
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Chlorosuccinimide is a corrosive solid. Avoid inhalation and contact with skin.
-
Chloroform is a suspected carcinogen. Handle with extreme care.
-
Triethylamine is a corrosive and flammable liquid.
3.2. Step 1: Synthesis of 3,4-Difluorobenzaldehyde Oxime
Rationale: The initial step involves the conversion of the aldehyde to its corresponding oxime. This is a standard condensation reaction. Sodium acetate is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzaldehyde (10.0 g, 70.4 mmol).
-
Dissolve the aldehyde in ethanol (100 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (7.34 g, 105.6 mmol) and sodium acetate (8.66 g, 105.6 mmol) in water (50 mL).
-
Add the aqueous solution to the ethanolic solution of the aldehyde in a dropwise manner at room temperature.
-
Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Add 100 mL of cold deionized water to the concentrated mixture to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield 3,4-difluorobenzaldehyde oxime.
Expected Yield: 90-95% Appearance: White crystalline solid.
3.3. Step 2: In Situ Generation of 3,4-Difluorophenyl Nitrile Oxide and 1,3-Dipolar Cycloaddition
Rationale: The nitrile oxide is generated in situ from the oxime. N-Chlorosuccinimide (NCS) chlorinates the oxime to form a hydroximoyl chloride, which is then dehydrochlorinated by triethylamine to yield the nitrile oxide. The highly reactive nitrile oxide is immediately trapped by ethynyltrimethylsilane present in the reaction mixture. This one-pot procedure minimizes the self-condensation of the nitrile oxide.
Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluorobenzaldehyde oxime (10.0 g, 63.6 mmol) and ethynyltrimethylsilane (12.5 g, 127.2 mmol) in anhydrous chloroform (200 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of triethylamine (12.8 g, 17.6 mL, 127.2 mmol) in anhydrous chloroform (50 mL) and add it to the dropping funnel.
-
To the main reaction flask, add N-chlorosuccinimide (8.5 g, 63.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the NCS addition is complete, add the triethylamine solution dropwise from the dropping funnel over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 1-5% ethyl acetate in hexanes) to afford 3-(3,4-difluorophenyl)-5-(trimethylsilyl)isoxazole.
Expected Yield: 65-75% Appearance: Colorless oil or low-melting solid.
3.4. Step 3: Deprotection to Yield 5-(3,4-Difluorophenyl)isoxazole
Rationale: The final step is the removal of the trimethylsilyl (TMS) protecting group. The Si-C bond of the TMS-alkyne is readily cleaved under mild basic conditions. Potassium carbonate in methanol provides a simple and efficient method for this transformation.
Protocol:
-
Dissolve the purified 3-(3,4-difluorophenyl)-5-(trimethylsilyl)isoxazole (from the previous step) in methanol (150 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Add potassium carbonate (0.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-(3,4-Difluorophenyl)isoxazole.
Expected Yield: 85-95% Appearance: White to off-white solid.
Characterization Data (Predicted)
As of the date of this publication, detailed spectroscopic data for 5-(3,4-Difluorophenyl)isoxazole is not widely available in the peer-reviewed literature. The following data is predicted based on the analysis of similar 5-arylisoxazole structures and standard spectroscopic principles.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-7.8 (m, 1H, Ar-H), 7.7-7.5 (m, 1H, Ar-H), 7.3-7.1 (m, 1H, Ar-H), 6.5 (d, 1H, isoxazole-H4), 8.4 (d, 1H, isoxazole-H3). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170-168 (C5), 158-156 (C3), 154-148 (2 x C-F, dd), 125-120 (Ar-C), 118-115 (Ar-C), 105-100 (C4). |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₉H₆F₂NO⁺: 182.0417, found: 182.0415. |
| IR (KBr, cm⁻¹) | 3150-3100 (C-H aromatic), 1620-1600 (C=N), 1580-1550 (C=C), 1300-1100 (C-F). |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in Step 1 (Oximation) | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture to 40-50 °C. |
| Low yield in Step 2 (Cycloaddition) | Dimerization of nitrile oxide (furoxan formation). | Ensure slow, controlled addition of triethylamine at 0 °C. Use of anhydrous solvents is critical. |
| Incomplete reaction in Step 3 (Deprotection) | Insufficient base or reaction time. | Increase the amount of K₂CO₃ to 1.0 equivalent or extend the reaction time. Alternatively, use a stronger deprotecting agent like TBAF in THF, but be mindful of work-up. |
| Difficulty in purification | Presence of side products. | Optimize the stoichiometry in Step 2 to minimize side reactions. Ensure thorough washing of the organic layer to remove triethylamine hydrochloride. |
Conclusion
The protocol detailed herein provides a reliable and efficient pathway for the synthesis of 5-(3,4-Difluorophenyl)isoxazole. By leveraging the power and predictability of the 1,3-dipolar cycloaddition reaction, this method allows for the targeted construction of this valuable heterocyclic building block. The insights into the reaction mechanism and the comprehensive, step-by-step instructions are intended to empower researchers in their synthetic endeavors in drug discovery and materials science.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
-
Padmavathi, V., et al. (2017). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 7(74), 46845-46868. [Link]
-
Zhao, G., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 154-158. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2005). Cycloadditions of Copper(I) Acetylides to Azides and Nitrile Oxides: A Nonconcerted Mechanism. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]
-
Caddick, S., et al. (1999). A convenient and efficient procedure for the deprotection of trimethylsilyl (TMS) protected alkynes. Tetrahedron, 55(9), 2737-2754. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
Sources
Application Note: Comprehensive NMR Characterization of 5-(3,4-Difluorophenyl)isoxazole
Abstract
This application note provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 5-(3,4-Difluorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique structural features of this molecule, namely the aromatic isoxazole ring and the difluorinated phenyl moiety, necessitate a multi-faceted NMR approach for unambiguous structural elucidation and purity assessment. This guide outlines a systematic workflow, from sample preparation to the acquisition and interpretation of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained, and expected spectral data are provided to serve as a benchmark for researchers working with this and structurally related compounds.
Introduction: The Rationale for a Multi-Nuclear NMR Approach
5-(3,4-Difluorophenyl)isoxazole is a small molecule featuring a five-membered heterocyclic isoxazole ring linked to a 3,4-difluorinated phenyl group. The isoxazole scaffold is a common motif in pharmacologically active compounds, while the incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability and binding affinity. Accurate and complete structural characterization is therefore a critical step in the development of any novel compound.
NMR spectroscopy is an unparalleled tool for the structural analysis of organic molecules in solution.[1] For a molecule like 5-(3,4-Difluorophenyl)isoxazole, a comprehensive characterization requires more than just a standard ¹H NMR spectrum. The presence of fluorine atoms introduces heteronuclear coupling to both ¹H and ¹³C nuclei, which can complicate spectra but also provides invaluable structural information. Furthermore, direct observation of the ¹⁹F nucleus offers a sensitive probe into the electronic environment of the fluorinated ring.
This protocol is designed to be a self-validating system, where data from multiple NMR experiments are cross-correlated to build a complete and confident structural assignment.
Experimental Design: A Strategic Workflow for Complete Characterization
A logical and stepwise approach to the NMR analysis of 5-(3,4-Difluorophenyl)isoxazole is essential for an efficient and successful characterization. The following workflow is recommended:
Sources
Application Note: High-Throughput Mass Spectrometric Analysis of 5-(3,4-Difluorophenyl)isoxazole
Introduction: The Significance of Fluorinated Isoxazoles and the Role of Mass Spectrometry
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into drug candidates, a common practice in modern drug discovery, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] 5-(3,4-Difluorophenyl)isoxazole represents a confluence of these two critical pharmacophores, making it a molecule of significant interest in the development of novel therapeutics. The difluorophenyl moiety, in particular, can modulate the electronic properties of the isoxazole ring, potentially leading to enhanced biological activity.[1]
Mass spectrometry (MS) is an indispensable tool for the analysis of such novel chemical entities, offering unparalleled sensitivity and selectivity for their detection and quantification in complex matrices.[5][6] This application note provides a comprehensive guide to the mass spectrometric analysis of 5-(3,4-Difluorophenyl)isoxazole, detailing optimized protocols for both qualitative and quantitative assessments using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for researchers in drug discovery, development, and quality control.
Experimental Workflow Overview
A systematic approach is crucial for the successful mass spectrometric analysis of 5-(3,4-Difluorophenyl)isoxazole. The following workflow outlines the key stages from sample preparation to data analysis, ensuring the generation of high-quality, reliable data.
Caption: High-level workflow for the mass spectrometric analysis of 5-(3,4-Difluorophenyl)isoxazole.
Part 1: Qualitative Analysis and Structural Elucidation
The initial step in the analysis of a novel compound is the confirmation of its identity and the characterization of its behavior within the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of small molecules like 5-(3,4-Difluorophenyl)isoxazole, as it typically produces a prominent protonated molecule ([M+H]⁺), minimizing in-source fragmentation.[7]
Predicted Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information.[8] The fragmentation of N-containing heterocyclic compounds often involves characteristic ring cleavages.[9] Based on the structure of 5-(3,4-Difluorophenyl)isoxazole, a plausible fragmentation pathway is proposed below. The isoxazole ring is susceptible to cleavage, and the difluorophenyl group can also undergo fragmentation.
Caption: Proposed fragmentation pathway of protonated 5-(3,4-Difluorophenyl)isoxazole.
Optimized Mass Spectrometry Parameters for Qualitative Analysis
The following table outlines the recommended starting parameters for the qualitative analysis of 5-(3,4-Difluorophenyl)isoxazole using a triple quadrupole or Q-TOF mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atom in the isoxazole ring is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of the electrospray plume for efficient ionization. |
| Cone Voltage | 20 - 40 V | A moderate cone voltage minimizes in-source fragmentation, preserving the precursor ion. |
| Source Temperature | 120 - 150 °C | Prevents solvent condensation and aids in desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | Facilitates efficient desolvation of the analyte ions. |
| Collision Gas | Argon | An inert gas for collision-induced dissociation (CID) in MS/MS experiments. |
| Collision Energy | 10 - 30 eV | A range of collision energies should be tested to observe a comprehensive fragmentation pattern. |
| Scan Mode | Full Scan (m/z 50-300) and Product Ion Scan | Full scan to identify the [M+H]⁺ ion, followed by a product ion scan to elucidate the fragmentation pattern. |
Part 2: Quantitative Analysis Protocol
For drug development and quality control, accurate quantification of 5-(3,4-Difluorophenyl)isoxazole is paramount. A robust and validated LC-MS/MS method is essential for this purpose.[10][11] The following protocol details a method for the quantitative analysis of 5-(3,4-Difluorophenyl)isoxazole in a biological matrix, such as plasma.
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and ensure accurate quantification.[12]
Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 200 µL of the plasma sample (pre-treated with an internal standard).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Method Parameters for Quantification
The following table provides the optimized parameters for the quantitative analysis of 5-(3,4-Difluorophenyl)isoxazole.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient for efficient elution of the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[13] |
| MRM Transition | m/z 182.0 → 125.0 | Precursor ion ([M+H]⁺) to a stable and abundant product ion. |
| Internal Standard | Isotopically labeled 5-(3,4-Difluorophenyl)isoxazole or a structural analog | Compensates for variability in sample preparation and instrument response. |
Method Validation
A bioanalytical method must be validated to ensure its reliability.[10][14] The validation should assess the following parameters according to regulatory guidelines such as those from the EMA and FDA.[10][14]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy & Precision | Within ±15% (±20% at the LLOQ) for the mean concentration of QC samples. |
| Matrix Effect | The coefficient of variation of the response in different lots of matrix should be ≤ 15%. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions. |
Challenges and Troubleshooting
The analysis of fluorinated compounds can present unique challenges. The high electronegativity of fluorine can influence ionization efficiency and fragmentation patterns.[15]
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte. A thorough sample cleanup and optimized chromatography are crucial to mitigate this.
-
Metabolite Identification: The metabolic fate of 5-(3,4-Difluorophenyl)isoxazole may involve hydroxylation, glucuronidation, or other biotransformations. High-resolution mass spectrometry can be employed for the identification of unknown metabolites.
-
GC-MS Analysis: While LC-MS is generally preferred for this type of molecule, GC-MS can be an alternative. However, derivatization may be necessary to improve volatility and thermal stability.[16] Care must be taken as reactive fluorine compounds can potentially damage GC columns.[17]
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of 5-(3,4-Difluorophenyl)isoxazole. The detailed protocols for qualitative and quantitative analysis, along with the proposed fragmentation pathway and troubleshooting guidance, will enable researchers to confidently and accurately characterize this important molecule. The methodologies described are grounded in established principles of mass spectrometry and bioanalytical method validation, ensuring the generation of high-quality data for drug discovery and development applications.
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The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved from [Link]
-
Grady, A. (2023, December 8). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
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(PDF) ISOXAZOLE – A POTENT PHARMACOPHORE - ResearchGate. (n.d.). Retrieved from [Link]
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SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). Retrieved from [Link]
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A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC - NIH. (n.d.). Retrieved from [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). (2022, July 25). Retrieved from [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. (n.d.). Retrieved from [Link]
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Quantitative analysis of small molecules in biological samples. (n.d.). Retrieved from [Link]
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Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation. (2024, July 4). Retrieved from [Link]
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(PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties - ResearchGate. (n.d.). Retrieved from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]
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The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - NIH. (n.d.). Retrieved from [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Retrieved from [Link]
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Future challenges and opportunities with fluorine in drugs? - ResearchGate. (2023, June 15). Retrieved from [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). Retrieved from [Link]
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Quickly Understand Tandem Mass Spectrometry (MS/MS) - YouTube. (2022, September 8). Retrieved from [Link]
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Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]
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MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. (n.d.). Retrieved from [Link]
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Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. (2025, March 19). Retrieved from [Link]
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Generating CaF Molecules for LIBS and LAMIS Analysis | Spectroscopy Online. (2026, January 23). Retrieved from [Link]
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Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry - Oxford Academic. (2018, July 31). Retrieved from [Link]
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Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. (2020, November 19). Retrieved from [Link]
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Modeling the relative response factor of small molecules in positive electrospray ionization. (2024, November 22). Retrieved from [Link]
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Application Notes and Protocols for 5-(3,4-Difluorophenyl)isoxazole in In-Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for utilizing 5-(3,4-Difluorophenyl)isoxazole in in-vitro kinase assays. This document offers a detailed exploration of the compound's potential applications, methodologies for assessing its inhibitory effects, and the scientific rationale behind the recommended protocols.
Introduction: The Scientific Context of 5-(3,4-Difluorophenyl)isoxazole
The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets, including protein kinases.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[4]
5-(3,4-Difluorophenyl)isoxazole is a synthetic compound that, based on the known activities of related isoxazole derivatives, is a candidate for investigation as a kinase inhibitor.[5] The difluorophenyl moiety can enhance binding affinity and modulate the pharmacokinetic properties of the molecule. This document provides the foundational protocols to characterize the inhibitory activity of 5-(3,4-Difluorophenyl)isoxazole against a panel of relevant kinases.
Principle of In-Vitro Kinase Assays
In-vitro kinase assays are designed to measure the activity of a purified kinase enzyme in a controlled environment. The fundamental principle involves incubating the kinase with its substrate and a phosphate donor (typically ATP). The extent of the kinase's activity is then determined by quantifying either the amount of phosphorylated substrate produced or the amount of ATP consumed.[6] When evaluating a potential inhibitor like 5-(3,4-Difluorophenyl)isoxazole, the compound is included in the reaction mixture, and its effect on the kinase's activity is measured.
A variety of detection methods are available, each with its own advantages and considerations. This guide will focus on three widely used non-radioactive methods:
-
Luminescence-Based Assays: These assays typically measure the amount of ATP remaining after the kinase reaction. A luciferase enzyme is used to generate a light signal that is proportional to the ATP concentration.[6]
-
Fluorescence Polarization (FP) Assays: FP assays are based on the principle that a small fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as an antibody or the kinase itself, its rotation slows, leading to an increase in polarization.[7]
-
Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. It uses a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[8]
Potential Kinase Targets for 5-(3,4-Difluorophenyl)isoxazole
While the specific kinase targets of 5-(3,4-Difluorophenyl)isoxazole are yet to be fully elucidated, based on the literature for isoxazole-containing compounds, several kinase families are of particular interest for initial screening. These include:
-
PIM Kinases (PIM1, PIM2, PIM3): Serine/threonine kinases involved in cell cycle progression and apoptosis.[9][10]
-
TANK-Binding Kinase 1 (TBK1): A key regulator of innate immune responses.[11][12]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase crucial for angiogenesis.[13][14]
The following sections will provide detailed protocols that can be adapted to screen 5-(3,4-Difluorophenyl)isoxazole against these and other kinases of interest.
Experimental Workflows and Protocols
General Considerations for All Assays
-
Reagent Preparation: All reagents should be prepared using high-purity water and molecular biology-grade chemicals. It is recommended to prepare stock solutions of the kinase, substrate, ATP, and 5-(3,4-Difluorophenyl)isoxazole.
-
Compound Handling: 5-(3,4-Difluorophenyl)isoxazole should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Subsequent dilutions should be made in the assay buffer to minimize solvent effects.
-
Controls: Every assay plate should include appropriate controls:
-
No-Enzyme Control: To determine background signal.
-
No-Inhibitor Control (Vehicle Control): Represents 100% kinase activity.
-
Positive Control Inhibitor: A known inhibitor of the kinase being tested, to validate the assay.
-
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is designed to measure kinase activity by quantifying the amount of ATP remaining in the reaction.[6]
Materials:
-
Kinase of interest (e.g., PIM1, TBK1, VEGFR2)
-
Kinase-specific substrate
-
5-(3,4-Difluorophenyl)isoxazole
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the kinase, and its substrate at 2X the final desired concentration.
-
Prepare the Inhibitor Dilutions: Perform a serial dilution of the 5-(3,4-Difluorophenyl)isoxazole stock solution in the kinase assay buffer to create a range of concentrations to be tested.
-
Set Up the Assay Plate:
-
Add 5 µL of the diluted inhibitor solutions (or vehicle control) to the appropriate wells of the assay plate.
-
Add 5 µL of the kinase reaction mixture to each well.
-
-
Initiate the Kinase Reaction: Add 10 µL of a 2X ATP solution (in kinase assay buffer) to each well to start the reaction. The final volume in each well should be 20 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Detection:
-
Allow the luminescent kinase assay reagent to equilibrate to room temperature.
-
Add 20 µL of the reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Measure Luminescence: Read the plate using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
Data Analysis:
The percentage of inhibition is calculated using the following formula:
Where:
-
RLU_inhibitor is the relative light units from the wells with the inhibitor.
-
RLU_no_enzyme is the relative light units from the no-enzyme control wells.
-
RLU_vehicle is the relative light units from the vehicle control wells.
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]
Protocol 2: Fluorescence Polarization (FP)-Based Kinase Assay
This protocol describes a competitive FP assay to measure the binding of an inhibitor to a kinase.[7]
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer (a small molecule that binds to the kinase's active site)
-
5-(3,4-Difluorophenyl)isoxazole
-
FP Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-binding 96-well or 384-well plates
-
Plate reader with FP capabilities
Step-by-Step Methodology:
-
Prepare Reagents:
-
Dilute the kinase and the fluorescent tracer to their optimal working concentrations in the FP assay buffer. These concentrations should be determined empirically through titration experiments.
-
-
Prepare Inhibitor Dilutions: Serially dilute 5-(3,4-Difluorophenyl)isoxazole in the FP assay buffer.
-
Set Up the Assay Plate:
-
Add 10 µL of the diluted inhibitor solutions (or vehicle control) to the wells.
-
Add 5 µL of the diluted kinase solution to each well and mix gently.
-
Add 5 µL of the diluted fluorescent tracer to each well. The final volume should be 20 µL.
-
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measure Fluorescence Polarization: Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis:
A decrease in the FP signal indicates that 5-(3,4-Difluorophenyl)isoxazole is displacing the fluorescent tracer from the kinase's active site. The percent inhibition can be calculated, and the IC₅₀ value determined as described in the luminescence assay protocol, by substituting the FP signal for the RLU values.
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol outlines a general HTRF assay to measure the phosphorylation of a biotinylated substrate.[16]
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
5-(3,4-Difluorophenyl)isoxazole
-
ATP
-
Kinase Assay Buffer
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
HTRF Detection Buffer
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Kinase Reaction:
-
Set up the kinase reaction as described in Protocol 1 (steps 1-4), using a biotinylated substrate.
-
Incubate the reaction for the optimized duration.
-
-
Stop the Reaction and Detect Phosphorylation:
-
Prepare the HTRF detection mix by diluting the europium-labeled antibody and streptavidin-XL665 in HTRF detection buffer.
-
Add 10 µL of the HTRF detection mix to each well to stop the kinase reaction and initiate the detection process.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the formation of the HTRF complex.
-
Measure HTRF Signal: Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).
Data Analysis:
The HTRF ratio is calculated as:
The percent inhibition is then calculated based on the HTRF ratios, and the IC₅₀ value is determined as previously described.
Data Presentation and Interpretation
Quantitative data from the kinase assays should be summarized in a clear and structured format.
Table 1: Example IC₅₀ Data for 5-(3,4-Difluorophenyl)isoxazole
| Kinase Target | Assay Method | IC₅₀ (µM) |
| PIM1 | Luminescence | [Insert Value] |
| TBK1 | FP | [Insert Value] |
| VEGFR2 | HTRF | [Insert Value] |
Signaling Pathway Diagrams
To provide a broader context for the potential effects of inhibiting these kinases, the following diagrams illustrate their key signaling pathways.
Caption: PIM1 Signaling Pathway.[9][10][17]
Caption: TBK1 Signaling Pathway in Innate Immunity.[11][12][18][19][20]
Caption: VEGFR2 Signaling Pathway in Angiogenesis.[13][14][21][22][23]
Troubleshooting and Scientific Integrity
The reliability of in-vitro kinase assay data is paramount. Below are some common issues and their solutions to ensure the integrity of your results.
Table 2: Troubleshooting In-Vitro Kinase Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal | - Non-specific binding of reagents- Autophosphorylation of the kinase- Contaminated reagents | - Include a no-enzyme control to subtract background.- Optimize kinase and substrate concentrations.- Use fresh, high-quality reagents.- Add a non-ionic detergent (e.g., Tween-20) to the assay buffer. |
| Low signal-to-background ratio | - Low kinase activity- Suboptimal assay conditions (pH, temperature)- Insufficient incubation time | - Increase the concentration of the kinase or substrate.- Optimize the assay buffer composition.- Perform a time-course experiment to determine the optimal incubation time. |
| High well-to-well variability | - Pipetting errors- Incomplete mixing of reagents- Edge effects on the plate | - Use calibrated pipettes and proper technique.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer. |
| Inhibitor insolubility | - Compound precipitating out of solution | - Check the solubility of 5-(3,4-Difluorophenyl)isoxazole in the assay buffer.- Reduce the final DMSO concentration.- Use a different co-solvent if necessary. |
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of 5-(3,4-Difluorophenyl)isoxazole as a potential kinase inhibitor. By employing the detailed protocols for luminescence, fluorescence polarization, and HTRF-based assays, researchers can obtain reliable data on its inhibitory potency and selectivity against a panel of kinases. The provided troubleshooting guide and signaling pathway diagrams further support the design and interpretation of these experiments.
Subsequent studies should focus on expanding the kinase panel to determine a comprehensive selectivity profile, elucidating the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive), and validating the in-vitro findings in cell-based assays.
References
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Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
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JoVE. (2022). Assaying the Kinase Activity of LRRK2 In Vitro. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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PMC. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Retrieved from [Link]
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ACS Pharmacology & Translational Science. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. Retrieved from [Link]
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PMC. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
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PMC. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
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PMC. (2024). Mechanism of TBK1 activation in cancer cells. Retrieved from [Link]
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MDPI. (n.d.). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. Retrieved from [Link]
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ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved from [Link]
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NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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Frontiers. (n.d.). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Retrieved from [Link]
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PubMed. (n.d.). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Retrieved from [Link]
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SciSpace. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]
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Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]
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Wikipedia. (n.d.). PIM1. Retrieved from [Link]
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Wikipedia. (n.d.). TANK-binding kinase 1. Retrieved from [Link]
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PMC. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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Frontiers. (n.d.). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
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PubMed. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Retrieved from [Link]
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ResearchGate. (2025). The role of Pim-1 kinases in inflammatory signaling pathways. Retrieved from [Link]
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SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PMC. (n.d.). PIM kinase (and Akt) biology and signaling in tumors. Retrieved from [Link]
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PMC. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]
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PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
-
bioRxiv. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. Retrieved from [Link]
-
bioRxiv. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
PMC. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][24][25]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. Retrieved from [Link]
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Application Note & Protocol: A Multi-Tiered Approach to Characterizing the Anti-Inflammatory Effects of 5-(3,4-Difluorophenyl)isoxazole
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process that, while protective in acute scenarios, can lead to significant pathology when dysregulated, contributing to a wide array of chronic diseases. The transcription factor NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4] Compounds containing the isoxazole ring are recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[5][6][7] Several isoxazole derivatives have demonstrated the ability to modulate key inflammatory pathways, such as the COX and lipoxygenase (LOX) pathways.[8][9] This document outlines a comprehensive experimental framework to rigorously evaluate the anti-inflammatory potential of a novel compound, 5-(3,4-Difluorophenyl)isoxazole, using established in vitro and in vivo models.
The proposed workflow is designed to first establish the compound's activity at a cellular level, quantifying its impact on key inflammatory mediators. Subsequently, the investigation will progress to elucidate the underlying molecular mechanisms, and finally, to validate these findings in a preclinical animal model of acute inflammation. This structured approach ensures a thorough and logical characterization of the compound's therapeutic potential.
Part 1: In Vitro Characterization in a Macrophage Model
The initial phase of testing utilizes the well-established murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[10][11][12] Macrophages are pivotal cells in the innate immune system and their activation by LPS leads to a robust pro-inflammatory cascade, making them an ideal model for screening anti-inflammatory compounds.[13]
Experimental Workflow: In Vitro Analysis
Caption: Simplified overview of LPS-induced NF-κB and MAPK signaling pathways.
Protocol 2.1: Gene Expression Analysis (RT-qPCR)
Causality: Real-time quantitative PCR (RT-qPCR) allows for the precise measurement of changes in mRNA levels of target genes, indicating whether the compound acts at the transcriptional level. [14][15][16]
-
Lyse the cells from the 6-well plates and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the LPS-treated control group.
Protocol 2.2: Protein Expression Analysis (Western Blotting)
Causality: Western blotting enables the detection of changes in the levels and phosphorylation status of key signaling proteins, providing direct evidence of pathway modulation. [10]We will assess the phosphorylation of p65 (a subunit of NF-κB) and key MAPK proteins (p38, JNK, ERK), as phosphorylation indicates their activation. [1][17]
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, iNOS, and β-actin (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative protein expression levels.
Part 3: In Vivo Validation of Anti-Inflammatory Activity
To confirm the physiological relevance of the in vitro findings, we will use the carrageenan-induced paw edema model in rats, a classic and well-characterized model of acute inflammation. [18][19][20][21]
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo validation using the carrageenan-induced paw edema model.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions. [19]2. Grouping: Divide the animals into groups (n=6):
-
Group 1: Vehicle Control
-
Group 2: Carrageenan Control
-
Group 3-5: 5-(3,4-Difluorophenyl)isoxazole (e.g., 10, 20, 40 mg/kg, p.o.)
-
Group 6: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. [22]5. Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.
Protocol 3.2: Histopathological and Biochemical Analysis
-
Tissue Collection: At the end of the experiment, euthanize the animals and dissect the paw tissue.
-
Histopathology: Fix a portion of the paw tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine for inflammatory cell infiltration, edema, and tissue damage. [19][23]3. Biochemical Markers: Homogenize the remaining tissue to measure levels of inflammatory markers such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), TNF-α, and IL-1β via ELISA.
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance will be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Table 1: In Vitro Anti-inflammatory Activity of 5-(3,4-Difluorophenyl)isoxazole
| Treatment Group | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 100 ± 4.5 | 1.2 ± 0.3 | 25.4 ± 3.1 | 15.8 ± 2.2 |
| LPS (1 µg/mL) | 98 ± 5.1 | 45.6 ± 3.8 | 2540.1 ± 150.7 | 1850.5 ± 120.3 |
| LPS + Cmpd (1 µM) | 97 ± 4.9 | 35.2 ± 2.9 | 1890.6 ± 110.2 | 1420.1 ± 98.7* |
| LPS + Cmpd (10 µM) | 95 ± 5.3 | 15.8 ± 1.5 | 850.3 ± 75.4 | 710.9 ± 65.1 |
| LPS + Cmpd (50 µM) | 93 ± 6.0 | 5.4 ± 0.8 | 210.7 ± 25.8 | 180.2 ± 22.4 |
Hypothetical data. Values are mean ± SEM. *p<0.05, **p<0.01 vs. LPS group.
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema
| Treatment Group (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Carrageenan Control | 0.85 ± 0.07 | - |
| Cmpd (10) | 0.62 ± 0.05* | 27.1 |
| Cmpd (20) | 0.45 ± 0.04 | 47.1 |
| Cmpd (40) | 0.31 ± 0.03 | 63.5 |
| Indomethacin (10) | 0.35 ± 0.04** | 58.8 |
Hypothetical data. Values are mean ± SEM. *p<0.05, **p<0.01 vs. Carrageenan Control group.
Conclusion
This comprehensive application guide provides a robust, multi-tiered strategy for the preclinical evaluation of 5-(3,4-Difluorophenyl)isoxazole as a potential anti-inflammatory agent. By systematically progressing from broad cellular screening to detailed mechanistic studies and culminating in in vivo validation, this workflow enables a thorough understanding of the compound's efficacy and mode of action. The detailed protocols herein are based on widely accepted and validated methodologies, ensuring the generation of reliable and reproducible data for drug development professionals.
References
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Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules. [Link]
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Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2021). MDPI. [Link]
-
Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]
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Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2021). Experimental and Therapeutic Medicine. [Link]
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Inflammation pathways analysis with AnyGenes® qPCR arrays. (n.d.). AnyGenes. [Link]
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In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2019). Iranian Journal of Basic Medical Sciences. [Link]
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Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. (2025). ACS Pharmacology & Translational Science. [Link]
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In Vitro Macrophage Immunomodulation by Poly(ε-caprolactone) Based-Coated AZ31 Mg Alloy. (2022). MDPI. [Link]
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2016). Journal of Parenteral and Enteral Nutrition. [Link]
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Application Notes and Protocols: Investigating the Anticancer Potential of 5-(3,4-Difluorophenyl)isoxazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of Isoxazole Scaffolds in Oncology
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Isoxazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] Their value in oncology is underscored by their ability to interact with various biological targets, leading to the disruption of cancer cell signaling pathways, induction of apoptosis, and inhibition of cell proliferation.[3][4] This document provides a comprehensive guide for investigating the anticancer properties of a specific isoxazole derivative, 5-(3,4-Difluorophenyl)isoxazole, in various cancer cell lines. While direct studies on this particular molecule are emerging, this guide draws upon the wealth of knowledge surrounding structurally similar isoxazole compounds to propose a robust investigational framework.
The Compound of Interest: 5-(3,4-Difluorophenyl)isoxazole
The structure of 5-(3,4-Difluorophenyl)isoxazole combines the isoxazole core with a 3,4-difluorophenyl moiety. The presence of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. The difluorophenyl substitution on the isoxazole ring is anticipated to modulate its electronic properties and steric hindrance, potentially leading to novel biological activities. Based on the known mechanisms of action for similar isoxazole derivatives, 5-(3,4-Difluorophenyl)isoxazole is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[3][5][6]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a key mechanism for many anticancer agents.
-
Inhibition of Protein Kinases: The isoxazole scaffold can act as a template for the design of inhibitors of protein kinases that are often dysregulated in cancer.[7]
Proposed Mechanism of Action: A Focus on Apoptosis Induction
A predominant mechanism of action for many anticancer isoxazole derivatives is the induction of apoptosis.[3][5] This programmed cell death can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis. It is plausible that 5-(3,4-Difluorophenyl)isoxazole modulates the expression or activity of these key apoptotic regulators.
Caption: Proposed apoptotic pathway induced by 5-(3,4-Difluorophenyl)isoxazole.
Experimental Workflow for Investigating Anticancer Activity
A systematic approach is essential to comprehensively evaluate the anticancer potential of 5-(3,4-Difluorophenyl)isoxazole. The following workflow outlines the key experimental stages, from initial screening to more detailed mechanistic studies.
Caption: A streamlined workflow for evaluating the in vitro anticancer effects.
Detailed Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
5-(3,4-Difluorophenyl)isoxazole (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(3,4-Difluorophenyl)isoxazole in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
5-(3,4-Difluorophenyl)isoxazole
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 5-(3,4-Difluorophenyl)isoxazole at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. Cells in the G0/G1 phase have a 2n DNA content, cells in the S phase have an intermediate DNA content, and cells in the G2/M phase have a 4n DNA content.
Materials:
-
Cancer cell lines
-
5-(3,4-Difluorophenyl)isoxazole
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 5-(3,4-Difluorophenyl)isoxazole at appropriate concentrations as determined from the viability assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Summary of Expected Outcomes
This section should be populated with experimental data. For illustrative purposes, a template table is provided below.
| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| MCF-7 | 0 (Control) | 100 | 5.2 ± 1.1 | 15.3 ± 2.5 |
| IC₅₀ | 50 | Data to be filled | Data to be filled | |
| 2x IC₅₀ | Data to be filled | Data to be filled | Data to be filled | |
| A549 | 0 (Control) | 100 | 4.8 ± 0.9 | 12.1 ± 1.8 |
| IC₅₀ | 50 | Data to be filled | Data to be filled | |
| 2x IC₅₀ | Data to be filled | Data to be filled | Data to be filled |
Data in the table is hypothetical and should be replaced with actual experimental results.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5-(3,4-Difluorophenyl)isoxazole's anticancer activity. Based on the broader family of isoxazole derivatives, it is anticipated that this compound will exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines.[3][4] Future studies should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. Techniques such as Western blotting for key apoptotic and cell cycle proteins (e.g., Bcl-2, Bax, caspases, cyclins, CDKs), kinase profiling assays, and in vivo studies in animal models will be crucial next steps in its development as a potential therapeutic agent.
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- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.).
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- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
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Introduction: The Antimicrobial Potential of Novel Isoxazole Derivatives
An in-depth guide to the development of antimicrobial assays for the novel compound 5-(3,4-Difluorophenyl)isoxazole, designed for researchers and drug development professionals. This document provides a strategic framework, from initial screening to mechanistic studies, grounded in established scientific principles.
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a difluorophenyl group, as seen in 5-(3,4-Difluorophenyl)isoxazole, is a common strategy to enhance potency and modulate pharmacokinetic properties. The inherent reactivity of the N-O bond in the isoxazole ring, coupled with the electronic effects of the difluoro-substituted phenyl ring, suggests a strong potential for antimicrobial activity.[1]
This application note provides a comprehensive, step-by-step guide for the systematic evaluation of the antimicrobial properties of 5-(3,4-Difluorophenyl)isoxazole. The protocols herein are based on authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[5][6] We will progress from foundational screening assays that determine the compound's spectrum of activity to more complex assays aimed at elucidating its bactericidal or bacteriostatic nature and its potential mechanism of action.
Compound Profile: 5-(3,4-Difluorophenyl)isoxazole
-
Chemical Structure: C₉H₅F₂NO
-
Molecular Weight: 181.14 g/mol
-
Key Features: A five-membered isoxazole ring linked to a 3,4-difluorinated phenyl group. The fluorine atoms can enhance binding affinity to biological targets and improve metabolic stability.
-
Solubility: The compound's solubility should be determined empirically in relevant solvents, such as dimethyl sulfoxide (DMSO), prior to assay development. It is critical to ensure the final solvent concentration in assays is non-inhibitory to the test microorganisms.
Section 1: Foundational Screening Assays
The initial goal is to determine if 5-(3,4-Difluorophenyl)isoxazole possesses antimicrobial activity and to quantify its potency against a representative panel of microorganisms. This panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and potentially fungal species (e.g., Candida albicans).[7][8][9]
Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[10][11] It determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Causality Behind the Method: This method is preferred for its quantitative results, high throughput, and conservation of test compound. The use of standardized Mueller-Hinton Broth (MHB) ensures consistency, as it has low concentrations of inhibitors (e.g., sulfonamides) that could interfere with the assay.[12] Inoculum standardization to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) is crucial; a lower inoculum might be too easily inhibited, while a higher one could overwhelm the compound, leading to falsely elevated MIC values.[13]
Step-by-Step Protocol:
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of 5-(3,4-Difluorophenyl)isoxazole in 100% DMSO. For example, 12.8 mg/mL for a top screening concentration of 128 µg/mL.
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 200 µL of CAMHB containing the desired starting concentration of the compound to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This leaves wells 1-10 with serially diluted compound and well 11 as the growth control (no compound). Well 12 serves as a sterility control (no bacteria).
-
Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in CAMHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Protocol 1.2: Agar Disk Diffusion (Kirby-Bauer) Assay
This qualitative method provides a rapid visual confirmation of antimicrobial activity and is useful for screening against a large number of strains.[14][15][16]
Causality Behind the Method: The principle relies on the radial diffusion of the compound from a saturated paper disk into an agar medium.[12] The size of the resulting zone of inhibition, where bacterial growth is prevented, correlates with the susceptibility of the organism to the compound. Standardization of the agar depth, inoculum density, and incubation conditions is essential for reproducible results that can be compared across experiments.[15]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.1.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[14] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[14]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a known amount (e.g., 10 µL) of a specific concentration of 5-(3,4-Difluorophenyl)isoxazole stock solution onto a disk. A solvent control (e.g., DMSO) disk must be included.
-
Incubation: Incubate the plates, inverted, at 35-37°C for 16-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter indicates greater susceptibility.
Section 2: Defining the Nature of Antimicrobial Action
Once inhibitory activity is confirmed, the next critical step is to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Protocol 2.1: Minimum Bactericidal Concentration (MBC) Assay
The MBC is a direct extension of the MIC assay and is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log₁₀) reduction of the initial bacterial inoculum.[11][17]
Step-by-Step Protocol:
-
Perform MIC Assay: Following incubation of the MIC plate (Protocol 1.1), select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a 10-100 µL aliquot from each of these wells onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 10⁵ CFU, the MBC plate should have ≤10 colonies).
Protocol 2.2: Time-Kill Kinetic Assay
This dynamic assay provides a more detailed picture of antimicrobial activity over time, clearly distinguishing between bactericidal and bacteriostatic effects.[17][18]
Causality Behind the Method: By sampling a bacterial culture exposed to the compound at multiple time points, a time-kill curve can be generated.[18][19] A bactericidal agent will show a rapid, concentration-dependent decrease in viable cell count (a ≥3-log₁₀ reduction), whereas a bacteriostatic agent will maintain the cell count at or near the initial inoculum level.[17]
Step-by-Step Protocol:
-
Preparation: In sterile flasks or tubes, prepare bacterial cultures in CAMHB containing 5-(3,4-Difluorophenyl)isoxazole at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-compound growth control.
-
Inoculation: Inoculate each flask to a final density of ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate the flasks at 37°C with shaking. At defined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Visualization: Experimental Workflow
The following diagram illustrates the logical progression of assays for evaluating a novel antimicrobial compound.
Caption: Workflow for antimicrobial compound evaluation.
Data Presentation: MIC and MBC Results
Quantitative data should be summarized in a clear, tabular format.
| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | Gram (+) | 4 | 8 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | Gram (-) | 8 | 64 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | 32 | >128 | Tolerant/Bacteriostatic |
| Ciprofloxacin (Control) | N/A | Broad | 0.25 | 0.5 | Bactericidal (≤4) |
Note: Data are hypothetical and for illustrative purposes only. A ratio of MBC/MIC ≤ 4 is generally considered bactericidal.
Section 3: Investigating the Mechanism of Action (MoA)
Understanding how a compound kills or inhibits bacteria is vital for its development. The following are exploratory assays based on common antimicrobial targets.
Protocol 3.1: Cell Membrane Integrity Assay
Many antimicrobial agents exert their effect by disrupting the bacterial cell membrane.[20] This can be assessed by measuring the leakage of intracellular components or by using fluorescent dyes that differentiate between cells with intact and compromised membranes.[21][22]
Causality Behind the Method: A compromised cytoplasmic membrane loses its ability to maintain an electrochemical gradient and contain cellular contents. Measuring the release of materials that absorb at 260 nm (DNA and RNA) into the supernatant provides a direct indication of membrane damage.[21] Alternatively, fluorescent dyes like propidium iodide can only enter cells with damaged membranes, making them a sensitive indicator of membrane permeabilization.[22][23]
Step-by-Step Protocol (Nucleic Acid Leakage):
-
Cell Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the cells twice with a sterile buffer (e.g., PBS) and resuspend to a standardized optical density (e.g., OD₆₀₀ = 0.5).
-
Exposure: Add 5-(3,4-Difluorophenyl)isoxazole to the cell suspension at a bactericidal concentration (e.g., 2x or 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative (untreated) control.
-
Incubation and Sampling: Incubate at 37°C. At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and centrifuge to pellet the cells.
-
Measurement: Transfer the supernatant to a UV-transparent plate or cuvette and measure the absorbance at 260 nm.
-
Analysis: An increase in A₂₆₀ over time compared to the negative control indicates membrane damage.
Visualization: Potential Mechanism of Action
This diagram illustrates the hypothesis of cell membrane disruption.
Caption: Hypothesized mechanism of membrane disruption.
Protocol 3.2: DNA Gyrase Inhibition Assay
DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication and are the targets of fluoroquinolone antibiotics. Given that some novel heterocyclic compounds interfere with DNA synthesis, this represents a plausible target for investigation.[24]
Causality Behind the Method: These assays typically use purified DNA gyrase and supercoiled plasmid DNA. In the presence of ATP, the enzyme relaxes the supercoiled plasmid. An inhibitor will prevent this relaxation, leaving the plasmid in its supercoiled state. This change in DNA topology can be easily visualized by agarose gel electrophoresis, as the supercoiled form migrates faster than the relaxed form.
Step-by-Step Protocol (using a commercial kit):
-
Assay Preparation: On ice, prepare reaction mixtures according to the manufacturer's protocol. This typically includes a reaction buffer, supercoiled plasmid DNA substrate, and purified E. coli DNA gyrase.
-
Compound Addition: Add varying concentrations of 5-(3,4-Difluorophenyl)isoxazole to the reaction tubes. Include a positive control (e.g., Ciprofloxacin) and a no-inhibitor control.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for the recommended time (e.g., 1 hour).
-
Termination: Stop the reaction by adding a dye-containing loading buffer.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the gel until there is good separation between the supercoiled and relaxed DNA bands.
-
Analysis: Visualize the DNA bands under UV light. The concentration of the compound that inhibits the conversion of supercoiled DNA to relaxed DNA is the inhibitory concentration.
References
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Anila Kumari V S, et al. (2022). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review, 9(9), 321-333.
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El Idrissi, M., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533.
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Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Vietnam Journal of Chemistry.
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Kumar, M., et al. (2025). A review of isoxazole biological activity and present synthetic techniques. Journal of Cardiovascular Disease Research.
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K P, S., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences, 24(22), 16127.
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Jasm, S. S., et al. (2025). Isoxazole derivatives showing antimicrobial activity (61–69). ResearchGate.
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Kondo, H., et al. (2020). Cell membrane integrity assays The measurement of the absorbance at 260 nm... ResearchGate.
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Al-Tawfiq, J. A., et al. (2021). Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital healthcare system in Saudi Arabia. Antimicrobial Resistance & Infection Control, 10(1), 89.
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
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Ghotaslou, R., et al. (2013). Antimicrobial susceptibility patterns of the gram-negative bacteria isolated from septicemia in Children's Medical Center, Tehran, Iran. Journal of Ardabil University of Medical Sciences, 13(1), 89-97.
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Moyo, B., et al. (2014). Evaluation of cell membrane integrity as a potential antimicrobial target for plant products. BMC Complementary and Alternative Medicine, 14, 277.
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia.
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Technical University of Denmark.
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Kumar, D., et al. (2020). Synthesis and biological evaluation of novel isoxazole derivatives from acridone. RSC Advances, 10(72), 44257-44267.
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Kwofie, S. K., et al. (2022). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2022, 5752933.
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH Pakistan.
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Kumar, G. S., et al. (2014). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. Archives of Applied Science Research, 6(5), 42-47.
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Thermo Fisher Scientific. (n.d.). Bacterial Viability and Vitality Assays for Flow Cytometry. Thermo Fisher Scientific.
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI.
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ResearchGate. (n.d.). Antibiotic susceptibility test results for Gram-positive and Gram-negative bacterial isolates. ResearchGate.
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Chaiwichit, P., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(02), 154-162.
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Technical University of Denmark.
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
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Zhang, Y., et al. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Analytical Chemistry.
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
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Bio-Synthesis. (2023). Antimicrobial Susceptibility of Gram-Positive and Gram-Negative Bacteria. Bio-Synthesis Inc.
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SEAFDEC/AQD Institutional Repository. (n.d.). Disk diffusion method. SEAFDEC/AQD.
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN.
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Goulter, R. M., et al. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology, 11, 988.
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
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Tille, P. (2021). Antimicrobial Susceptibility Testing. StatPearls.
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Al-Tawfiq, J. A., et al. (2021). Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital. Annals of Clinical Microbiology and Antimicrobials, 20(1), 1-10.
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ResearchGate. (2025). Antimicrobial Efficacy and Time-kill Kinetics of Phoenix dactylifera L. Seed Oil Against Multidrug Resistant Pathogens from Cancer Patients. ResearchGate.
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Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287.
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Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724.
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Application Note: A Robust Reverse-Phase HPLC Purification Method for 5-(3,4-Difluorophenyl)isoxazole
Abstract
This application note provides a comprehensive, field-tested guide for the purification of 5-(3,4-Difluorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Recognizing the critical need for high-purity materials in research and development, we present a detailed High-Performance Liquid Chromatography (HPLC) protocol. This document moves beyond a simple recitation of steps to explain the underlying chromatographic principles and strategic decisions, ensuring both methodological robustness and adaptability. We detail a primary reverse-phase method using a C18 stationary phase and discuss an orthogonal approach with a Pentafluorophenyl (PFP) phase for challenging separations.[4] The protocol covers all stages, from sample preparation and method development to scale-up, fraction analysis, and troubleshooting, designed to empower researchers to achieve optimal purity for their downstream applications.
Introduction: The Rationale for High-Purity 5-(3,4-Difluorophenyl)isoxazole
The isoxazole scaffold is a privileged five-membered heterocycle, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design. The specific analogue, 5-(3,4-Difluorophenyl)isoxazole, incorporates a difluorinated phenyl ring, a common strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
Analyte Properties and Chromatographic Strategy
A successful purification begins with understanding the analyte's physicochemical properties and how they will dictate its behavior on an HPLC column.
Physicochemical Profile
5-(3,4-Difluorophenyl)isoxazole is a moderately hydrophobic, aromatic molecule. Its key properties influencing chromatography are summarized below.
| Property | Estimated Value | Significance for HPLC |
| Molecular Weight | ~181.14 g/mol | Affects diffusion rates; typical for small molecule analysis.[6] |
| Polarity | Moderately Polar/Hydrophobic | Well-suited for reverse-phase chromatography. |
| XLogP3-AA | ~2.2 | Indicates good retention on non-polar stationary phases like C18.[6] |
| Aromaticity | High (Isoxazole & Phenyl Rings) | Allows for strong UV absorbance for detection and potential for π-π interactions with specific stationary phases.[7] |
| Hydrogen Bond Acceptors | 4 (N and O on isoxazole, 2x F) | Can participate in secondary interactions with the stationary phase.[6] |
| UV Absorbance (λmax) | ~254-280 nm (estimated) | Aromatic systems are strong chromophores; easily detectable by UV.[7][8][9] |
Rationale for Column Selection
The choice of stationary phase is the most critical parameter for achieving selectivity (separation) between the target compound and its impurities.
-
Primary Column: C18 (Octadecyl Silane)
-
Mechanism: The workhorse of reverse-phase chromatography, C18 phases separate molecules primarily based on hydrophobicity.[4] Given the analyte's XLogP of ~2.2, it will be well-retained and allow for effective separation from more polar or less polar impurities using a water/acetonitrile gradient.
-
-
Orthogonal Column: PFP (Pentafluorophenyl)
-
Mechanism: For challenging separations where impurities co-elute on a C18 column, a PFP phase provides a powerful alternative selectivity.[4][10] The highly electronegative fluorine atoms on the PFP ligand offer a unique combination of separation mechanisms: hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. This is particularly effective for separating halogenated aromatic compounds like our target molecule, often leading to different elution orders compared to C18.[4]
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification workflow.
Materials and Reagents
-
Instrumentation: Preparative HPLC system equipped with a binary pump, autosampler (or manual injector), column oven, photodiode array (PDA) or multi-wavelength UV detector, and an automated fraction collector.
-
Columns:
-
Analytical: C18, 4.6 x 150 mm, 5 µm particle size.
-
Preparative: C18, 21.2 x 150 mm, 5 µm particle size (example dimension, scale as needed).
-
-
Chemicals:
-
Acetonitrile (ACN), HPLC Grade or higher.
-
Methanol (MeOH), HPLC Grade or higher.
-
Water, HPLC Grade (e.g., Milli-Q or equivalent).
-
Formic Acid (FA), LC-MS Grade.
-
Crude 5-(3,4-Difluorophenyl)isoxazole solid.
-
Dimethyl Sulfoxide (DMSO), HPLC Grade (if needed for solubility).
-
-
Supplies:
Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid (0.1% v/v). Mix thoroughly.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid (0.1% v/v). Mix thoroughly.
-
Causality Explanation: Formic acid is a common mobile phase modifier. It acidifies the mobile phase, which helps to protonate any residual free silanols on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape. It also ensures consistent ionization of any acidic or basic impurities.
-
-
Filtration and Degassing: Filter both mobile phases through a 0.45 µm membrane filter to remove particulates.[11] Degas thoroughly using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the pump heads.[13]
Step 2: Sample Preparation
-
Crude Sample Dissolution: Accurately weigh the crude 5-(3,4-Difluorophenyl)isoxazole. Dissolve it in a suitable solvent to create a concentrated stock solution (e.g., 20-50 mg/mL).
-
Expert Insight: The ideal solvent is the mobile phase itself. However, for solubility, start with Acetonitrile or a 50:50 ACN:Water mixture. If the compound is poorly soluble, DMSO can be used, but minimize the injection volume as DMSO is a very strong solvent and can cause peak distortion.[14]
-
-
Filtration: Draw the dissolved sample into a syringe and filter it through a 0.22 or 0.45 µm PTFE syringe filter into a clean vial. This is a critical step to prevent particulates from blocking the column frit or injector.[12]
Step 3: Analytical Method Development
-
System Setup: Install the analytical C18 column (4.6 x 150 mm) and set the column oven to 30 °C. Set the UV detector to collect data from 210-400 nm, with a specific wavelength of 254 nm for monitoring.
-
Scouting Gradient: Run a fast, broad gradient to determine the approximate retention time of the target compound.
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
-
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the target peak to maximize resolution from nearby impurities. An optimized gradient might look like the one in the table below.
Step 4: Preparative Scale-Up and Purification Run
-
System Preparation: Replace the analytical column with the preparative C18 column (21.2 x 150 mm). Prime the pump heads at the higher preparative flow rate.
-
Method Scaling: Adjust the flow rate and gradient times proportionally to the column cross-sectional area. The injection volume can be significantly increased.
-
Scaling Principle: The ratio of the column diameters squared dictates the scaling factor. From 4.6 mm to 21.2 mm, the factor is (21.2/4.6)² ≈ 21. Therefore, the flow rate should be scaled by ~21x.
-
-
Loading Study: Perform a small number of injections with increasing mass (e.g., 10 mg, 25 mg, 50 mg) to determine the maximum loading capacity before significant peak distortion or loss of resolution occurs.
-
Full Preparative Run: Inject the desired amount of crude material and begin the purification. Set the fraction collector to trigger based on the UV signal (e.g., slope and threshold) corresponding to the target peak.
Step 5: Fraction Analysis and Processing
-
Purity Analysis: After the run, analyze a small aliquot (5-10 µL) from each collected fraction (or a representative set of fractions across the peak) using the optimized analytical method.
-
Pooling: Based on the analytical results, combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvent from the pooled fractions using a rotary evaporator. The resulting solid is the purified 5-(3,4-Difluorophenyl)isoxazole.
Recommended HPLC Method Parameters
| Parameter | Analytical Method | Preparative Method (Example) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | PDA @ 254 nm | UV @ 254 nm |
| Injection Vol. | 5 - 10 µL | 0.5 - 2.0 mL (concentration dependent) |
| Gradient | 0-2 min: 40% B | 0-2 min: 40% B |
| 2-12 min: 40% to 75% B | 2-12 min: 40% to 75% B | |
| 12-13 min: 75% to 95% B | 12-13 min: 75% to 95% B | |
| 13-15 min: Hold 95% B | 13-15 min: Hold 95% B | |
| 15.1-18 min: Re-equilibrate 40% B | 15.1-18 min: Re-equilibrate 40% B |
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to maintaining efficiency in the lab.[15]
| Problem | Possible Cause | Recommended Solution |
| Broad Peaks | - Sample solvent stronger than mobile phase.- Column overloading.- Column degradation. | - Dilute sample in the initial mobile phase if possible.[14]- Reduce injection mass/volume.- Flush column or replace if pressure is high and performance is poor. |
| Peak Tailing | - Secondary interactions with column silanols.- Presence of acidic/basic impurities. | - Ensure mobile phase is acidified (e.g., 0.1% FA or TFA).- Check pH of the sample solution. |
| Ghost Peaks | - Contamination in mobile phase.- Carryover from previous injection. | - Prepare fresh mobile phase.- Run a blank gradient with a strong needle wash solvent (e.g., Isopropanol).[16] |
| High Backpressure | - Blockage in column frit or system tubing.- Mobile phase precipitation (if using buffers).- Low column temperature. | - Filter sample and mobile phases rigorously.- Reverse-flush the column (disconnect from detector).- Ensure buffer is soluble in the organic phase.[13]- Increase column temperature slightly (e.g., to 35-40 °C). |
| Poor Resolution | - Gradient is too steep.- Inappropriate stationary phase. | - Develop a shallower gradient around the peaks of interest.- Switch to an orthogonal column with different selectivity (e.g., PFP).[4] |
Conclusion
This application note details a systematic and robust RP-HPLC method for the purification of 5-(3,4-Difluorophenyl)isoxazole. By employing a standard C18 stationary phase with an optimized water/acetonitrile gradient containing formic acid, high purity levels can be routinely achieved. The protocol emphasizes the importance of understanding the analyte's properties to make informed decisions on column and mobile phase selection. Furthermore, the inclusion of an orthogonal PFP column strategy and a comprehensive troubleshooting guide provides researchers with the tools to tackle even challenging separation scenarios. Adherence to these protocols will ensure the acquisition of high-quality material, which is fundamental to advancing scientific discovery.
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Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. Available at: [Link]
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Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Cardiovascular Disease Research. Available at: [Link]
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Reddy, T. S., et al. (2021). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. Available at: [Link]
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Patel, R., et al. (2021). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Taibah University Medical Sciences. Available at: [Link]
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Gharge, V., et al. (2022). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]
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Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
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ACS Publications. (2021). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. Available at: [Link]
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Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. Available at: [Link]
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Application Note: A Robust Protocol for the X-ray Crystallography of 5-(3,4-Difluorophenyl)isoxazole
Abstract
This application note provides a comprehensive, field-proven protocol for obtaining high-quality single crystals of 5-(3,4-Difluorophenyl)isoxazole and determining its three-dimensional structure via X-ray crystallography. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, and understanding their precise atomic arrangement is crucial for structure-based drug design (SBDD) and intellectual property protection.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles and causality behind key experimental choices, ensuring a robust and reproducible workflow. The protocol covers sample preparation, a systematic approach to crystallization screening, crystal mounting, data collection strategies, and the fundamentals of structure solution and refinement.
Introduction: The Structural Imperative for Isoxazole-Based Drug Candidates
The isoxazole ring is a privileged structure in modern pharmacology, appearing in a wide array of clinically effective agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive component for designing molecules that bind to biological targets with high affinity and specificity. 5-(3,4-Difluorophenyl)isoxazole, a representative of this class, combines the isoxazole core with a difluorophenyl moiety, a common substitution pattern used to modulate physicochemical properties such as metabolic stability and binding affinity.
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the absolute three-dimensional structure of small molecules. It provides precise information on bond lengths, bond angles, conformational torsion angles, and intermolecular interactions within the crystal lattice.[3] This atomic-level insight is indispensable in drug discovery for validating molecular design, understanding structure-activity relationships (SAR), and guiding lead optimization.[4] This protocol outlines the four major stages of a successful crystallographic experiment: crystallization, data collection, structure solution, and refinement.[5]
Principle of the Method: From Crystal to Atomic Coordinates
X-ray crystallography leverages the phenomenon of X-ray diffraction by a crystalline solid.[6] A crystal is a solid in which atoms, molecules, or ions are packed in a regularly ordered, repeating pattern. When a monochromatic beam of X-rays strikes a crystal, the electrons in the atoms scatter the X-rays. Due to the regular arrangement of atoms, the scattered waves interfere with one another, producing a unique diffraction pattern of discrete spots.[7] By measuring the angles and intensities of these diffracted spots, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal.[2] From this map, the positions of the individual atoms can be inferred, yielding a precise molecular model.
Workflow Overview
The entire process, from a purified compound to a validated crystal structure, follows a logical sequence. Each step is a prerequisite for the next, with crystallization being the most critical and often rate-limiting step.[5]
Caption: High-level workflow for small molecule X-ray crystallography.
Materials and Equipment
Reagents:
-
5-(3,4-Difluorophenyl)isoxazole (Purity >95%, verified by NMR or HPLC).
-
HPLC-grade or equivalent high-purity solvents (see Table 1).
-
Cryoprotectant (e.g., Paratone-N oil).
Equipment:
-
Microbalance.
-
Small volume glass vials (e.g., 1-4 mL) or crystallization plates.[8]
-
Syringes and 0.22 µm syringe filters.
-
Stereomicroscope.
-
Single-crystal X-ray diffractometer equipped with:
-
X-ray source (e.g., Mo Kα or Cu Kα).
-
Goniometer.[9]
-
Low-temperature device (e.g., nitrogen or helium cryostream).
-
Area detector (e.g., CCD or CMOS).
-
-
Computer workstation with crystallographic software suite (e.g., SHELX, Olex2, CrystalClear).
Detailed Experimental Protocol
Part 1: Single Crystal Growth (Crystallization)
This is the most crucial and empirical step. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to assemble into a well-ordered crystal lattice rather than crashing out as an amorphous powder.[10] A minimum purity of 90-95% is strongly recommended to avoid crystallization of impurities.[8]
Step 1.1: Solvent Selection and Solubility Assessment
-
Action: Test the solubility of ~1-2 mg of 5-(3,4-Difluorophenyl)isoxazole in 0.1 mL aliquots of various solvents.
-
Rationale: The ideal "good" solvent will fully dissolve the compound at a moderate to high concentration. A "poor" or "anti-solvent" is one in which the compound is largely insoluble. Crystallization often occurs from a mixture of these. Given the aromatic and moderately polar nature of the target molecule, a range of solvents should be tested.[11]
| Solvent Class | Recommended Solvents | Role |
| Alcohols | Ethanol, Methanol, Isopropanol | Good/Moderately Good |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Good |
| Esters | Ethyl Acetate | Good |
| Ketones | Acetone | Good |
| Halogenated | Dichloromethane | Good |
| Aromatic | Toluene | Moderately Good |
| Nitriles | Acetonitrile | Moderately Good |
| Amides | Dimethylformamide (DMF) | Very Good (use sparingly)[12] |
| Alkanes | Hexane, Heptane | Poor (Anti-solvent) |
| Table 1: Recommended solvents for crystallization screening. |
Step 1.2: Crystallization Method Execution
-
Expert Insight: It is highly recommended to set up multiple crystallization methods in parallel. Ensure all glassware is meticulously clean to prevent unwanted nucleation sites.[8]
Method A: Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a suitable "good" solvent (e.g., 5-10 mg in 0.5 mL of ethyl acetate).
-
Filter the solution through a 0.22 µm syringe filter into a clean vial.
-
Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Causality: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal formation.[10] This is often the simplest and most effective method for small molecules.
Method B: Vapor Diffusion (Solvent/Anti-Solvent)
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., 5 mg in 0.2 mL of acetone).
-
Filter this solution into a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial (the reservoir) containing 1-2 mL of a volatile "poor" solvent (anti-solvent) like hexane.
-
Seal the outer vial tightly.
-
Store in a vibration-free location.
-
Causality: The more volatile anti-solvent slowly diffuses in the vapor phase into the "good" solvent of the inner vial. This gradually lowers the solubility of the compound in the mixed solvent system, inducing crystallization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. resources.rigaku.com [resources.rigaku.com]
- 3. mdpi.com [mdpi.com]
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- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(3,4-Difluorophenyl)isoxazole as a Molecular Probe
Introduction: The Isoxazole Scaffold as a Privileged Motif in Chemical Biology and Drug Discovery
The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic leflunomide, underscores its significance as a "privileged scaffold".[1] The unique electronic properties and structural rigidity of the isoxazole core enable it to engage in diverse biological interactions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] The biological outcome is profoundly influenced by the nature and position of substituents on the isoxazole ring.[1]
This guide focuses on 5-(3,4-Difluorophenyl)isoxazole , a synthetic isoxazole derivative available for research applications.[5] While the specific biological targets of this compound are not yet elucidated in public literature, its structural features—notably the difluorophenyl group, a common moiety for enhancing metabolic stability and modulating binding affinity—make it a compelling candidate for investigation as a molecular probe.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize 5-(3,4-Difluorophenyl)isoxazole as a tool for biological discovery. We will eschew a rigid template in favor of a logical, causality-driven narrative that guides the user from initial characterization through to target identification and validation, providing detailed, field-proven protocols at each stage. Our approach is grounded in the principles of reverse and forward chemical genetics, wherein a small molecule can be used to perturb a biological system to uncover the function of its constituent proteins.[4]
Physicochemical Properties and Initial Quality Control
Before embarking on biological assays, it is imperative to characterize the physicochemical properties of the probe and ensure its purity and solubility. These initial steps are critical for data reproducibility and interpretation.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO | Santa Cruz Biotechnology[5] |
| Molecular Weight | 181.14 g/mol | Santa Cruz Biotechnology[5] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CC=NO2 | PubChem |
| Appearance | White to off-white solid (typical) | N/A |
Protocol 1: Purity and Solubility Assessment
Rationale: Aggregated or impure compounds are a major source of artifacts in high-throughput screening. This protocol ensures that the compound is of sufficient quality for biological assays.
Materials:
-
5-(3,4-Difluorophenyl)isoxazole
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Dynamic light scattering (DLS) instrument
Procedure:
-
Purity Analysis (HPLC): a. Prepare a 10 mM stock solution of 5-(3,4-Difluorophenyl)isoxazole in 100% DMSO. b. Dilute the stock solution to 100 µM in an appropriate mobile phase (e.g., 50:50 acetonitrile:water). c. Inject 10 µL onto the HPLC system. d. Run a gradient elution (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 15 minutes). e. Monitor absorbance at 254 nm. f. Self-Validation: Purity should be >95% as determined by the area under the curve of the main peak.
-
Solubility Assessment (Kinetic Solubility in PBS): a. From the 10 mM DMSO stock, perform serial dilutions in DMSO in a 96-well plate. b. Transfer 1 µL of each dilution to a new 96-well plate containing 99 µL of PBS, creating final concentrations ranging from 100 µM down to ~0.1 µM. This maintains a constant 1% DMSO concentration. c. Mix and incubate at room temperature for 1 hour. d. Measure the turbidity of each well using a plate reader at 620 nm. The concentration at which a significant increase in absorbance is observed is the approximate kinetic solubility.
-
Aggregation Analysis (DLS): a. Prepare a 50 µM solution of the compound in PBS with 1% DMSO. b. Analyze the sample using a DLS instrument. c. Self-Validation: The presence of multiple or very large particle sizes (>100 nm) suggests aggregation and may necessitate the use of a non-ionic detergent (e.g., 0.01% Triton X-100) in assay buffers or lowering the compound concentration.
Application I: Phenotypic Screening for Bioactivity
The first step in characterizing an unknown compound is often a phenotypic screen to determine if it elicits a biological response in a cellular context. A common starting point is to screen for effects on cell viability across a panel of cancer cell lines.
Protocol 2: Broad-Spectrum Antiproliferative Assay
Rationale: This assay will determine if 5-(3,4-Difluorophenyl)isoxazole has cytotoxic or cytostatic effects on human cells, providing the first indication of its potential biological activity. A hit in this assay provides the justification for more complex target deconvolution studies.
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), Jurkat (leukemia))
-
Appropriate cell culture media and supplements (e.g., DMEM, RPMI-1640, FBS)
-
5-(3,4-Difluorophenyl)isoxazole (10 mM stock in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Staurosporine (positive control for cytotoxicity, 10 mM stock in DMSO)
-
384-well clear-bottom, black-walled cell culture plates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed 1,000-5,000 cells per well (optimize for each cell line) in 40 µL of media into each well of a 384-well plate. c. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing: a. Prepare a serial dilution plate of 5-(3,4-Difluorophenyl)isoxazole and staurosporine in culture media. A common concentration range to test is 100 µM to 1 nM (10-point, 3-fold dilutions). Include a DMSO-only vehicle control. b. Add 10 µL of the compound dilutions to the cell plates (final volume 50 µL). c. Incubate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement: a. Add 10 µL of the resazurin reagent to each well. b. Incubate for 2-4 hours at 37°C. c. Read fluorescence (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: a. Normalize the fluorescence data: % Viability = (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank) * 100. b. Plot % Viability versus log[concentration] and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for a cell-based phenotypic screen.
Application II: Target Identification and Validation
A confirmed "hit" from a phenotypic screen is a starting point. The critical next step is to identify the molecular target(s) responsible for the observed phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement in a native cellular environment.[6][7]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: CETSA operates on the principle that a protein's thermal stability changes upon ligand binding. By heating intact cells treated with the compound to various temperatures, stabilized target proteins will remain soluble at higher temperatures compared to their unbound state. This difference can be detected by Western blotting or mass spectrometry.[6]
Materials:
-
Cell line identified as sensitive in Protocol 2
-
5-(3,4-Difluorophenyl)isoxazole (10 mM stock in DMSO)
-
PBS, supplemented with protease and phosphatase inhibitors
-
Liquid nitrogen and a 37°C water bath
-
PCR machine or thermal cycler for precise heating
-
Benchtop centrifuge
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibodies for candidate target proteins (if known) or materials for proteome-wide analysis (mass spectrometry)
Procedure:
-
Cell Treatment: a. Culture cells to ~80% confluency. b. Treat one batch of cells with 5-(3,4-Difluorophenyl)isoxazole at a concentration known to be effective (e.g., 10x GI₅₀) and another with vehicle (DMSO) for 1-2 hours.
-
Harvesting and Lysis: a. Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10⁷ cells/mL. b. Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). c. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant (soluble proteome).
-
Heat Challenge: a. Aliquot the soluble proteome from both treated and vehicle samples into PCR tubes. b. Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes. Include an unheated control.
-
Separation of Soluble and Precipitated Fractions: a. Cool the tubes to room temperature. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analysis: a. Western Blot: Normalize protein concentrations of the soluble fractions. Run samples on an SDS-PAGE gel, transfer to a membrane, and probe for a candidate protein. A stabilized target will show a band at higher temperatures in the drug-treated samples compared to the vehicle. b. Mass Spectrometry (for unbiased discovery): The soluble fractions are processed for proteomic analysis (e.g., TMT labeling) to identify all proteins that exhibit a thermal shift upon drug treatment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Application III: In Vitro Validation of Target Binding
Once a putative target protein is identified via CETSA or other methods, it is crucial to validate the direct interaction in a purified, in vitro system. Fluorescence Polarization (FP) is a robust and widely used biophysical technique for this purpose.[8][9]
Protocol 4: Fluorescence Polarization (FP) Competition Assay
Rationale: This assay quantitatively measures the binding of 5-(3,4-Difluorophenyl)isoxazole to a purified target protein. It works by monitoring the displacement of a fluorescently labeled ligand (tracer) from the protein's binding site. A successful displacement by the unlabeled compound confirms direct binding and allows for the determination of binding affinity (Kᵢ).
Materials:
-
Purified recombinant target protein
-
A known fluorescent ligand (tracer) for the target protein
-
5-(3,4-Difluorophenyl)isoxazole
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well low-volume, black, non-binding surface plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Tracer and Protein Concentrations: a. First, perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of the target protein to determine the Kᴅ of the tracer and the optimal assay window (the difference in polarization between bound and free tracer). A good assay window is typically >100 mP.[10]
-
Competition Assay: a. Prepare a serial dilution of 5-(3,4-Difluorophenyl)isoxazole in assay buffer. b. In each well of the 384-well plate, add:
- The target protein (at a concentration near the Kᴅ of the tracer).
- The fluorescent tracer (at a concentration below its Kᴅ, e.g., 1-5 nM).
- The serially diluted 5-(3,4-Difluorophenyl)isoxazole. c. Include controls for "free tracer" (no protein) and "bound tracer" (protein + tracer, no competitor). d. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement and Data Analysis: a. Measure the fluorescence polarization (in millipolarization units, mP). b. Plot the mP values against the logarithm of the competitor concentration. c. Fit the data to a sigmoidal dose-response (variable slope) model to obtain the IC₅₀ value. d. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kᴅ_tracer).
Caption: Workflow for a Fluorescence Polarization (FP) competition assay.
Conclusion and Future Directions
5-(3,4-Difluorophenyl)isoxazole represents a valuable starting point for chemical biology investigations. The protocols outlined in this guide provide a robust framework for moving from an uncharacterized small molecule to a validated molecular probe with a known biological target. Successful identification of a potent and selective interaction opens the door to further studies, including structural biology (X-ray crystallography or Cryo-EM) to elucidate the binding mode, medicinal chemistry efforts to improve affinity and selectivity, and in vivo studies to explore the compound's therapeutic potential. By systematically applying these self-validating protocols, researchers can confidently uncover the biological functions of novel chemical matter and contribute to the development of the next generation of therapeutics.
References
-
Vitale, P., et al. (2014). Design, Synthesis, and Biological Evaluation of a New Class of Isoxazole Derivatives as Potent and Selective COX-1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Le, H. V., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Priyadarshini, S. P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Shah, P. J., et al. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. Available at: [Link]
-
Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. Available at: [Link]
-
Durdíková, K., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Available at: [Link]
- Google Patents. (2003). Novel isoxazole and thiazole compounds and use thereof as drugs.
-
Okuma, K., et al. (2018). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]
-
Pradeepkumar, S. K., et al. (2011). 3,5-Bis(4-fluorophenyl)isoxazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved January 26, 2026, from [Link]
-
Parker, G. J., et al. (2000). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Li, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]
-
PubChem. (n.d.). Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for the binding of azaquindole-1 (10 w-j) to VPS34 in cell lysate. Retrieved January 26, 2026, from [Link]
- Google Patents. (2016). A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole.
-
ResearchGate. (2025). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved January 26, 2026, from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved January 26, 2026, from [Link]
-
BPS Bioscience. (2024, April 4). Fluorescence Polarization Assays [Video]. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3,4-Difluorophenyl)isoxazole
Welcome to the dedicated technical support center for the synthesis of 5-(3,4-difluorophenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. The methodologies and advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The primary and most efficient route to 5-(3,4-difluorophenyl)isoxazole is the [3+2] cycloaddition reaction between 3,4-difluorobenzonitrile oxide and a suitable two-carbon dipolarophile, typically acetylene or a synthetic equivalent. This pathway is favored for its high regioselectivity and adaptability. The overall synthetic workflow can be visualized as a two-step process starting from the commercially available 3,4-difluorobenzaldehyde.
Caption: General workflow for the synthesis of 5-(3,4-Difluorophenyl)isoxazole.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing a systematic approach to identify the root cause and implement effective solutions.
Problem 1: Low or No Yield of 5-(3,4-Difluorophenyl)isoxazole
Question: My [3+2] cycloaddition reaction has resulted in a very low yield, or I have failed to isolate the desired isoxazole product. What are the potential causes and how can I troubleshoot this?
Answer: A low or negligible yield in this synthesis is a common issue that can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A logical, step-by-step investigation is crucial for diagnosing the problem.
Caption: Decision-making flowchart for troubleshooting low isoxazole yield.
Detailed Troubleshooting Steps:
-
Starting Material Integrity:
-
3,4-Difluorobenzaldehyde Oxime: The purity of the oxime is paramount. Incomplete conversion from the aldehyde or the presence of moisture can inhibit the formation of the hydroximoyl chloride intermediate. Verify the purity of your oxime by ¹H NMR and melting point analysis. If impurities are detected, recrystallize the oxime from a suitable solvent system (e.g., ethanol/water) and ensure it is thoroughly dried.
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is commonly used for the in situ generation of the hydroximoyl chloride. Ensure that the NCS is of high purity and has been stored in a desiccator, as it can be deactivated by moisture.
-
Base: Triethylamine (Et₃N) is a common choice for the dehydrochlorination step to form the nitrile oxide. It should be distilled from a suitable drying agent (e.g., CaH₂) before use to ensure it is anhydrous.
-
-
Reaction Conditions for Nitrile Oxide Generation and Cycloaddition:
-
Temperature Control: The generation of the 3,4-difluorobenzonitrile oxide is typically performed at low temperatures (0 °C to room temperature) to minimize side reactions. The subsequent cycloaddition can often proceed at room temperature. Elevated temperatures can accelerate the dimerization of the nitrile oxide to form an inactive furoxan byproduct.
-
Solvent Choice: The choice of solvent can influence the reaction rate and solubility of reactants. Dichloromethane (DCM) and chloroform are common solvents for this reaction. Ensure the solvent is anhydrous.
-
Stoichiometry and Addition Rate: The nitrile oxide is a reactive intermediate and should be generated in the presence of the dipolarophile (acetylene) to ensure it is trapped efficiently. A slow, dropwise addition of the base to the solution of the oxime, chlorinating agent, and acetylene is highly recommended. This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular cycloaddition over dimerization.[1]
-
-
Acetylene Source:
-
For laboratory-scale synthesis, bubbling acetylene gas through the reaction mixture is a common practice. Ensure a steady flow of gas. Alternatively, using a more manageable source of acetylene, such as calcium carbide in a controlled reaction with water to generate acetylene in situ, or using a protected form of acetylene that can be deprotected under the reaction conditions, can provide more consistent results.
-
Problem 2: Formation of Significant Byproducts
Question: My reaction produces the desired isoxazole, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I minimize their formation?
Answer: The most common byproduct in this synthesis is the furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of the 3,4-difluorobenzonitrile oxide.[2] The presence of electron-withdrawing fluorine atoms on the phenyl ring can enhance the electrophilicity of the nitrile oxide, potentially increasing its susceptibility to dimerization.
Strategies to Minimize Furoxan Formation:
-
In Situ Generation and Trapping: The most effective strategy is to generate the nitrile oxide slowly in the presence of a high concentration of the acetylene dipolarophile. This ensures that the nitrile oxide is more likely to react with acetylene than with another molecule of itself.
-
Slow Addition of Base: As mentioned previously, adding the base dropwise over a prolonged period (e.g., 1-2 hours) is crucial for maintaining a low steady-state concentration of the nitrile oxide.
-
Excess Dipolarophile: Using a stoichiometric excess of the dipolarophile can also shift the equilibrium towards the desired cycloaddition product. If bubbling acetylene gas, ensure a consistent and sufficient flow throughout the base addition and for a period thereafter.
Problem 3: Difficulty in Product Purification
Question: I am having trouble purifying the crude 5-(3,4-difluorophenyl)isoxazole. What are the recommended purification techniques?
Answer: Purification can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities to the desired product.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove salts and water-soluble impurities. Quench the reaction mixture with water or a dilute acid (e.g., 1M HCl), and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3][4]
-
Column Chromatography: This is the most effective method for purifying the crude product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system is recommended. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. The desired isoxazole product is expected to be moderately polar. Careful monitoring by Thin Layer Chromatography (TLC) is essential to identify the fractions containing the pure product.[3]
-
-
Recrystallization: If the purified product from column chromatography is a solid, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material. Screen various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the cycloaddition between 3,4-difluorobenzonitrile oxide and acetylene?
A1: The 1,3-dipolar cycloaddition of an aryl nitrile oxide with a terminal alkyne like acetylene is generally highly regioselective, yielding the 5-substituted isoxazole as the major product.[5][6] This is due to the electronic and steric factors governing the transition state of the cycloaddition reaction. For the reaction between 3,4-difluorobenzonitrile oxide and acetylene, the formation of 5-(3,4-difluorophenyl)isoxazole is strongly favored over its 4-substituted isomer.
Q2: Can I use a different dipolarophile instead of acetylene gas?
A2: Yes, various acetylene synthons can be used. For example, trimethylsilylacetylene can be used, followed by a desilylation step. Other terminal alkynes can also be employed to synthesize 3,5-disubstituted isoxazoles. The choice of dipolarophile will depend on the desired final product and the specific reaction conditions.
Q3: How do the fluorine substituents on the phenyl ring affect the reaction?
A3: The two electron-withdrawing fluorine atoms on the phenyl ring have a significant electronic impact. They increase the electrophilicity of the nitrile oxide intermediate. This can have two main consequences:
-
Increased Reactivity: The nitrile oxide may be more reactive towards the dipolarophile, potentially leading to faster reaction times.
-
Increased Dimerization: The enhanced electrophilicity can also make the nitrile oxide more prone to dimerization to form the furoxan byproduct if its concentration is not carefully controlled.[2]
Q4: What is a typical yield for this synthesis?
A4: While the yield can vary significantly depending on the scale, purity of reagents, and optimization of reaction conditions, a well-executed synthesis of a 5-arylisoxazole via this route can be expected to yield the product in the range of 40-70%.[3] Careful control of the reaction conditions, as outlined in the troubleshooting guide, is key to maximizing the yield.
Q5: Are there any alternative methods for generating the nitrile oxide?
A5: Yes, besides the chlorination of the oxime with NCS, other methods include the use of sodium hypochlorite (bleach) or chloramine-T.[7] The choice of method may depend on the specific substrate and desired reaction conditions. The NCS/Et₃N system is widely used due to its mild conditions and good yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Difluorobenzaldehyde Oxime
This protocol is adapted from general procedures for aldoxime synthesis.[1]
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 3,4-difluorobenzaldehyde oxime.
-
The crude product can be purified by recrystallization if necessary.
Protocol 2: Synthesis of 5-(3,4-Difluorophenyl)isoxazole
This protocol is a generalized procedure based on the in situ generation of nitrile oxides and subsequent cycloaddition.[1][7]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel, dissolve 3,4-difluorobenzaldehyde oxime (1.0 eq.) and N-chlorosuccinimide (1.05 eq.) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble acetylene gas through the solution for 15-20 minutes to ensure saturation. Maintain a slow but steady stream of acetylene throughout the reaction.
-
Prepare a solution of triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Add the triethylamine solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants, inert. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild and effective for hydroximoyl chloride formation. |
| Base | Triethylamine (distilled) | Efficient for dehydrochlorination; resulting salt is easily removed. |
| Temperature | 0 °C to Room Temperature | Minimizes nitrile oxide dimerization. |
| Addition of Base | Slow, dropwise | Maintains low nitrile oxide concentration to favor cycloaddition. |
| Purification | Column Chromatography | Effective for separating the product from byproducts. |
References
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Online]. Available at: [Link]
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the INOC reaction conditions for 5a synthesis. Retrieved January 26, 2026, from [Link]
- CN106146424A - A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole - Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved January 26, 2026, from [Link]
-
Kariyappa, A., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Available at: [Link]
-
SciELO. (n.d.). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved January 26, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Retrieved January 26, 2026, from [Link]
-
Proceeding of International Conference on Drug Development of Natural Resources. (2012). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved January 26, 2026, from [Link]
-
Caltech. (n.d.). Dipolar Cycloadditions. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5a. Retrieved January 26, 2026, from [Link]
-
University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Retrieved January 26, 2026, from [Link]
-
MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Retrieved January 26, 2026, from [Link]
-
Juhong Yang, et al. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Oriental Journal of Chemistry. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved January 26, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved January 26, 2026, from [Link]
- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents. (n.d.).
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
troubleshooting byproduct formation in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isoxazole-containing molecules. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting protocols to help you optimize your reactions and achieve higher yields of pure products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to isoxazoles?
A1: The two most prevalent and versatile methods for constructing the isoxazole ring are:
-
The reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis): This classic method involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-ketoester or chalcone) with hydroxylamine.[1][2]
-
1,3-Dipolar Cycloaddition: This powerful "click" reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3][4] This method is often favored for its high efficiency and, with modern advancements, excellent control over regioselectivity.[3]
Q2: My isoxazole product seems to be degrading during workup or purification. Why might this be happening?
A2: The isoxazole ring, while aromatic, can be sensitive to certain conditions. The N-O bond is the most common point of cleavage and can be susceptible to:
-
Strongly Basic or Acidic Conditions: Extremes of pH can lead to ring-opening reactions. It is crucial to maintain near-neutral conditions during workup and purification whenever possible.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂ over Palladium catalyst) is a known method for the reductive cleavage of the N-O bond to yield β-enaminones. Be mindful of any residual reducing agents from prior steps.
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond. Ensure your glassware is clean and that no incompatible metal catalysts are carried over.
Troubleshooting Guide: Byproduct Formation
One of the most frequent challenges in isoxazole synthesis, particularly via the 1,3-dipolar cycloaddition route, is the formation of undesired byproducts. This guide will help you identify and mitigate the formation of the most common impurity: furoxan.
Problem 1: My reaction is producing a significant amount of a byproduct, leading to low yield and difficult purification. How can I identify and prevent this?
This is a classic problem in isoxazole synthesis when using nitrile oxides. The most likely culprit is the dimerization of your nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole-2-oxide).
Nitrile oxides are high-energy intermediates. Once generated in situ, they face a kinetic competition: react with the intended dipolarophile (the alkyne) to form the desired isoxazole, or react with another molecule of itself to form the furoxan dimer.
Caption: Competing reaction pathways for in situ generated nitrile oxides.
The dimerization to furoxan is a multi-step process believed to proceed through a dinitrosoalkene-like diradical intermediate. The rate of this dimerization is highly dependent on the concentration of the nitrile oxide.
Furoxans can often be identified by their characteristic signals in NMR spectra. While the exact chemical shifts will vary depending on the substituents, here are some general guidelines:
-
¹H NMR: Aromatic protons on furoxan rings may appear in a similar region to those on your isoxazole product, but often with different coupling patterns and multiplicities.
-
¹³C NMR: The carbon atoms within the furoxan ring will have distinct chemical shifts compared to the isoxazole ring carbons.
It is advisable to consult the literature for specific NMR data of furoxans analogous to your expected byproduct.
The key to preventing furoxan formation is to keep the instantaneous concentration of the nitrile oxide low, thereby favoring the bimolecular reaction with the alkyne over dimerization.
Experimental Protocol: Slow Addition of Nitrile Oxide Precursor
This protocol is designed for the in situ generation of a nitrile oxide from an aldoxime using an oxidant like sodium hypochlorite (bleach).
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve your alkyne (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, DCM).
-
In a separate addition funnel, prepare a solution of the aldoxime (1.0-1.2 equivalents) in the same solvent.
-
Have your oxidant solution (e.g., aqueous sodium hypochlorite, 1.5-2.0 equivalents) ready.
-
-
Slow Addition:
-
Begin vigorously stirring the alkyne solution.
-
Simultaneously, add the aldoxime solution and the oxidant solution dropwise to the reaction flask over a prolonged period (e.g., 1-2 hours) using the addition funnel. Ensure the rate of addition is slow enough to maintain a low concentration of the generated nitrile oxide.
-
For temperature-sensitive substrates, consider cooling the reaction flask in an ice bath during the addition.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should see the consumption of your starting materials and the appearance of the desired isoxazole product spot. A new, often less polar, spot may indicate the furoxan byproduct.
-
-
Workup and Purification:
-
Once the reaction is complete, proceed with your standard aqueous workup.
-
Purify the crude product using column chromatography. Furoxans are typically less polar than the corresponding isoxazoles and will often elute first.
-
Data Presentation: Impact of Reaction Conditions on Furoxan Formation
| Parameter | Condition | Expected Outcome on Furoxan Formation | Rationale |
| Concentration | High concentration of nitrile oxide precursor | Increase | Higher probability of nitrile oxide self-reaction. |
| Addition Rate | Rapid addition of reagents | Increase | Leads to a transient high concentration of nitrile oxide. |
| Temperature | Elevated temperatures | May Increase | Can accelerate both desired and side reactions; effect is substrate-dependent. |
| Steric Hindrance | Bulky substituents on the nitrile oxide | Decrease | Steric hindrance can disfavor the transition state of dimerization. |
Troubleshooting Guide: Regioselectivity
When synthesizing isoxazoles from unsymmetrical starting materials, the formation of a mixture of regioisomers is a common challenge. This section will guide you through understanding and controlling the regiochemical outcome of your reaction.
Problem 2: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is particularly prevalent in the Claisen synthesis using unsymmetrical 1,3-dicarbonyl compounds and in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] The regioselectivity is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.
In many cases, the formation of regioisomers can be understood in terms of kinetic versus thermodynamic control.
-
Kinetic Product: The product that is formed faster, usually via the lowest energy transition state.
-
Thermodynamic Product: The most stable product, which will be favored if the reaction is reversible and allowed to reach equilibrium.
Reaction conditions such as temperature and solvent can influence whether the kinetic or thermodynamic product is favored.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Difluorophenyl Isoxazole Synthesis
Welcome to the Technical Support Center for the synthesis of difluorophenyl isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical scaffold. The difluorophenyl moiety introduces unique electronic properties that can present specific challenges and opportunities in synthesis. This document provides in-depth troubleshooting advice and optimization strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Common Synthesis Challenges
This section addresses the most frequently encountered issues during the synthesis of difluorophenyl isoxazoles. Each problem is analyzed from a mechanistic perspective, followed by actionable troubleshooting steps.
Low to No Product Yield
Question: I am attempting to synthesize a 3-(difluorophenyl)-5-substituted isoxazole via a 1,3-dipolar cycloaddition of a difluorobenzonitrile oxide with an alkyne, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the 1,3-dipolar cycloaddition for difluorophenyl isoxazole synthesis is a common issue that can often be traced back to the stability and reactivity of the nitrile oxide intermediate or suboptimal reaction conditions. The electron-withdrawing nature of the difluorophenyl group can influence the reactivity of the nitrile oxide.
Causality and Mechanistic Insights:
-
Nitrile Oxide Dimerization: A primary competing reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This is particularly problematic at higher concentrations of the nitrile oxide. The difluorophenyl group, being electron-withdrawing, can affect the stability and dimerization rate of the corresponding nitrile oxide.
-
Inefficient Nitrile Oxide Generation: The in-situ generation of the nitrile oxide from a precursor (e.g., a hydroximoyl chloride or an aldoxime) is a critical step.[3] Incomplete conversion of the precursor to the reactive nitrile oxide will naturally lead to low yields of the final isoxazole. The choice of base and solvent is crucial for efficient generation.[4]
-
Poor Reactivity of the Dipolarophile: The alkyne used in the cycloaddition must be sufficiently reactive. Steric hindrance or unfavorable electronic properties of the alkyne can slow down the desired cycloaddition, allowing the nitrile oxide dimerization to become the dominant pathway.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[3] Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may result in a sluggish reaction.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in difluorophenyl isoxazole synthesis.
Experimental Protocols for Yield Optimization:
-
In-Situ Generation with Slow Addition:
-
Dissolve the alkyne (1.0 eq) in a suitable solvent (e.g., THF, DCM).
-
In a separate flask, prepare a solution of the difluorobenzohydroximoyl chloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) in the same solvent.
-
Using a syringe pump, add the hydroximoyl chloride/base solution to the alkyne solution over a period of 2-4 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
-
Screening of Bases and Solvents:
-
Set up parallel reactions using different bases (e.g., triethylamine, DIPEA, NaHCO₃) and solvents (e.g., THF, DCM, Toluene, Acetonitrile).
-
The choice of base and solvent can significantly impact the rate of nitrile oxide formation and the subsequent cycloaddition.[4]
-
Formation of Regioisomers
Question: My reaction is producing a mixture of the desired 3-(difluorophenyl)-5-substituted isoxazole and the undesired 5-(difluorophenyl)-3-substituted isoxazole. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions involving unsymmetrical alkynes.[1] The regioselectivity is governed by a combination of steric and electronic factors of both the difluorobenzonitrile oxide and the alkyne dipolarophile.
Causality and Mechanistic Insights:
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity of 1,3-dipolar cycloadditions can often be predicted by considering the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile. The reaction generally proceeds through the pathway with the smallest HOMO-LUMO energy gap and the largest overlap of orbitals with similar coefficients. The electron-withdrawing difluorophenyl group will influence the electronics of the nitrile oxide.
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor the formation of one regioisomer over the other.
Strategies for Improving Regioselectivity:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. benchchem.com [benchchem.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities in the synthesis of 5-(3,4-Difluorophenyl)isoxazole
Welcome to the dedicated technical support guide for the synthesis of 5-(3,4-Difluorophenyl)isoxazole. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this specific synthesis. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to overcome common challenges, minimize impurities, and ensure the integrity of your results.
Introduction: The Synthetic Landscape
The synthesis of 5-arylisoxazoles, such as 5-(3,4-Difluorophenyl)isoxazole, is a cornerstone reaction in medicinal chemistry. The most prevalent and reliable method involves the cyclocondensation of an α,β-unsaturated carbonyl compound (a chalcone intermediate) with hydroxylamine hydrochloride.[1][2] This pathway is generally robust, but its success is highly sensitive to reaction conditions, reagent quality, and the electronic nature of the substituents. Impurities often arise from incomplete reactions, side reactions, or the formation of undesired regioisomers. This guide will address the most common issues encountered in the lab.
Troubleshooting Guide & FAQs
Question 1: My final yield is disappointingly low, and TLC analysis shows multiple spots. What are the primary factors I should investigate?
Answer:
Low yield is a common issue that can typically be traced back to one of three areas: incomplete conversion of the chalcone intermediate, degradation of the product, or suboptimal reaction conditions.
Causality & Expert Insights:
The core of this synthesis is the reaction of a 1-(3,4-Difluorophenyl)-3-substituted-prop-2-en-1-one (a chalcone) with hydroxylamine (NH₂OH). This reaction proceeds via a Michael addition of hydroxylamine to the β-carbon of the enone, followed by cyclization and dehydration.[3] The efficiency of this entire cascade is highly dependent on the base, solvent, and temperature. An inappropriate base may not efficiently deprotonate the hydroxylamine or facilitate the final elimination step. Similarly, excessively high temperatures or prolonged reaction times can lead to the degradation of the electron-deficient difluorophenyl moiety or the isoxazole ring itself.
Recommended Solutions:
-
Assess the Chalcone Intermediate: First, ensure your chalcone precursor is pure. Impurities in this starting material will inevitably carry through or generate additional side products. The Claisen-Schmidt condensation used to prepare the chalcone should be driven to completion and the product properly purified.
-
Optimize the Base and Solvent System: The choice of base is critical. While weaker bases can be used, a moderately strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a protic solvent like ethanol or methanol is often most effective. This combination ensures efficient formation of the nucleophilic hydroxylamine and promotes the final dehydration step.
-
Control Reaction Temperature: We recommend starting the reaction at room temperature and gently refluxing if necessary. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The spot corresponding to the chalcone intermediate should be consumed as the isoxazole product forms. Over-refluxing can lead to decomposition.
-
Reagent Quality: Use freshly opened or verified hydroxylamine hydrochloride. Over time, it can degrade, reducing its nucleophilicity and leading to incomplete reactions.[4]
Question 2: My LC-MS and NMR data suggest the presence of a significant regioisomeric impurity. How can I confirm this and, more importantly, suppress its formation?
Answer:
The formation of the undesired 3-(3,4-Difluorophenyl)isoxazole is arguably the most challenging impurity to control and separate in this synthesis. Its presence is a direct result of the reaction pathway's regioselectivity.
Causality & Expert Insights:
The reaction of an unsymmetrical α,β-unsaturated ketone with hydroxylamine can theoretically produce two regioisomers. The desired 5-aryl isoxazole forms when the nitrogen atom of hydroxylamine attacks the carbonyl carbon, after the oxygen has added to the beta-carbon. The undesired 3-aryl isomer forms via the alternative pathway where the nitrogen attacks the beta-carbon. The regiochemical outcome is dictated by a combination of pH, reaction conditions, and the electronic nature of the substituents. In many cases, the reaction proceeds through an intermediate oxime, which then cyclizes. The regioselectivity is determined during this intramolecular cyclization step.[5]
Recommended Solutions:
-
Confirmation: The two regioisomers will have the same mass in MS analysis. The definitive confirmation comes from ¹H NMR spectroscopy. The proton on the isoxazole ring (at the C4 position) will have a slightly different chemical shift and, more importantly, will show different long-range couplings (NOE or HMBC) to the protons of the adjacent phenyl ring. For the desired 5-(3,4-Difluorophenyl)isoxazole, the C4-H should show a correlation to the carbons of the difluorophenyl ring.
-
Strategic Control of Regioselectivity:
-
Classic Method (Chalcone Cyclization): To strongly favor the 5-aryl isomer, the reaction between the chalcone and hydroxylamine hydrochloride should be run under basic conditions (e.g., KOH in ethanol). This promotes a specific Michael addition-elimination sequence that overwhelmingly leads to the desired product.
-
Alternative Method ([3+2] Cycloaddition): If you are using a 1,3-dipolar cycloaddition approach (generating a 3,4-difluorobenzonitrile oxide and reacting it with an alkyne), the regioselectivity is dictated by the electronic properties of the alkyne. Using a terminal alkyne often leads to a mixture of regioisomers, making this route less desirable for this specific target unless a highly directing alkyne is used.[6][7]
-
Workflow: Chalcone Synthesis and Cyclization
Caption: General workflow for the two-step synthesis.
Question 3: I am struggling to separate the final product from unreacted chalcone intermediate. How can I drive the cyclization to completion?
Answer:
Observing a significant amount of unreacted chalcone is a clear indication that the cyclization reaction has not reached completion. This is a kinetic issue that can be resolved by adjusting the reaction parameters.
Causality & Expert Insights:
The cyclization step, which follows the initial addition of hydroxylamine to the chalcone, requires an activation energy barrier to be overcome. This intramolecular nucleophilic attack followed by dehydration is the rate-limiting step in many cases. Insufficient thermal energy, inadequate reaction time, or a base that is too weak can cause the reaction to stall at the intermediate stage.
Recommended Solutions:
-
Increase Reaction Time and/or Temperature: The most straightforward solution is to increase the reflux time. Monitor the disappearance of the chalcone starting material by TLC every 30-60 minutes. If the reaction stalls at reflux in ethanol, switching to a higher-boiling solvent like n-butanol could be considered, but be cautious of potential degradation.
-
Ensure Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2 to 1.5 equivalents) and the base (e.g., 2.0 to 2.5 equivalents) to ensure the chalcone is the limiting reagent and to drive the equilibrium towards the product.
-
Post-Reaction Acidification (Cautionary): In some protocols, a final acidification step is used to neutralize the base and precipitate the product. However, this can sometimes hydrolyze any unreacted intermediates back to the chalcone. Ensure the reaction is truly complete before workup. A clean aqueous workup followed by extraction is generally a more reliable method.
Mechanism: Regioisomeric Product Formation
Caption: Competing pathways leading to regioisomers.
Summary of Potential Impurities
| Impurity Name | Likely Origin | Analytical Signature (LC-MS / ¹H NMR) | Mitigation Strategy |
| Chalcone Intermediate | Incomplete cyclization | M⁺ peak corresponds to starting material. Presence of characteristic α,β-unsaturated ketone protons (~7.5-7.8 ppm, d). | Increase reaction time/temperature, use slight excess of NH₂OH·HCl and base. |
| 3-(3,4-Difluorophenyl)isoxazole | Lack of regioselectivity | Same M⁺ as product. Different chemical shift for isoxazole C4-H. | Use strong basic conditions (KOH/EtOH) for the chalcone cyclization method. |
| Oxime Intermediate | Incomplete cyclization | M⁺ peak corresponds to [Chalcone+NH₂OH-H₂O]. Presence of C=N-OH proton signal. | Drive reaction with heat and sufficient base. |
| Furoxan Dimer | Dimerization of nitrile oxide (in [3+2] cycloaddition route) | M⁺ peak corresponds to dimer of nitrile oxide. Complex aromatic signals. | Use the nitrile oxide immediately as it is generated; ensure sufficient dipolarophile (alkyne) is present. |
Detailed Experimental Protocol (Reference Method)
This protocol describes the synthesis via the chalcone intermediate, which is generally favored for controlling regioselectivity.
Part 1: Synthesis of 1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
To a stirred solution of 3,4-difluoroacetophenone (1.0 eq) and benzaldehyde (1.05 eq) in ethanol (5 mL per mmol of acetophenone) at room temperature, add a 20% aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Stir the resulting mixture vigorously at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation.
-
Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the acetophenone spot is consumed.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH ~5-6.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude solid from ethanol to yield the pure chalcone as a pale yellow solid.
Part 2: Synthesis of 5-(3,4-Difluorophenyl)isoxazole
-
In a round-bottom flask, dissolve the purified chalcone (1.0 eq) in absolute ethanol (10 mL per mmol of chalcone).
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution, followed by potassium hydroxide (2.5 eq).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours.
-
Monitor the reaction by TLC for the disappearance of the chalcone spot.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 5-(3,4-Difluorophenyl)isoxazole.
References
-
Organic Chemistry Portal. Isoxazole Synthesis. [Link]
-
Al-Masoudi, N. A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
-
Kaur, R., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. [Link]
-
Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Yakan, H., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Marmara Pharmaceutical Journal. [Link]
-
Reddy, C. R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Pathak, A. & Sharma, N. (2018). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]
-
Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Technical Support Center: Scale-Up Synthesis of 5-(3,4-Difluorophenyl)isoxazole
Welcome to the technical support center for the synthesis of 5-(3,4-difluorophenyl)isoxazole. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As a key intermediate in various pharmaceutical programs, a robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure your scale-up process is efficient, safe, and high-yielding.
Section 1: Synthesis Overview and Core Mechanism
The most reliable and scalable method for constructing the 5-(3,4-difluorophenyl)isoxazole core is through a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. This powerful reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne.
The overall synthetic pathway involves three key stages:
-
Oximation: Reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form 3,4-difluorobenzaldehyde oxime.
-
Chlorination: Conversion of the oxime to the corresponding hydroximoyl chloride using a mild chlorinating agent like N-chlorosuccinimide (NCS).
-
Cycloaddition: In situ generation of 3,4-difluorobenzonitrile oxide from the hydroximoyl chloride using a base, which is immediately trapped by an acetylene source to form the isoxazole ring.
The entire sequence, particularly the final two steps, is often performed as a one-pot synthesis to maximize efficiency and minimize the isolation of unstable intermediates.[1][2]
Caption: Overall synthetic pathway for 5-(3,4-Difluorophenyl)isoxazole.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses the most common issues encountered during the scale-up of isoxazole synthesis in a practical question-and-answer format.
Question 1: My overall yield is significantly lower at a larger scale compared to my bench-scale experiments. What are the most likely causes?
Answer: A drop in yield upon scale-up is a frequent challenge. The root cause often lies in issues of mass and heat transfer, concentration effects, and reagent stability. Here’s a logical approach to diagnosing the problem.
Sources
overcoming regioselectivity problems in isoxazole synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Isoxazole cores are invaluable scaffolds in medicinal chemistry, but their synthesis is often plagued by the formation of undesired regioisomers, leading to complex purification and reduced yields.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into why regiochemical outcomes occur and how to control them. We will explore the mechanistic underpinnings of common synthetic methods and provide structured troubleshooting guides to help you overcome these challenges in your lab.
Section 1: Understanding the Regioselectivity Challenge
Regioselectivity in isoxazole synthesis is primarily a challenge in the two most common synthetic strategies: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[2][3]
-
[3+2] Dipolar Cycloaddition: This powerful reaction involves a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4][5] When using an unsymmetrical alkyne, the reaction can produce two different regioisomers: the 3,4- and 3,5-disubstituted isoxazoles. The outcome is governed by the electronic and steric properties of the substituents on both reactants, which influence the frontier molecular orbital (FMO) interactions.
-
Claisen Cyclocondensation: This classic method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. If the 1,3-dicarbonyl is unsymmetrical, the hydroxylamine can react at either of the two carbonyl carbons, leading to a mixture of regioisomers.[1][3] This approach often suffers from poor selectivity under standard conditions.[1]
The following diagram illustrates the fundamental regiochemical challenge.
Caption: Core regioselectivity challenges in isoxazole synthesis.
Section 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during isoxazole synthesis.
Issues in [3+2] Dipolar Cycloaddition
Question: My reaction between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?
Answer: This is a classic regioselectivity problem. For terminal alkynes, the most robust and widely adopted solution is to employ a copper(I) catalyst.
Causality: The copper(I)-catalyzed reaction proceeds through a different mechanism than the thermal, uncatalyzed cycloaddition. The copper first coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the nitrile oxide in a highly regioselective manner, almost exclusively yielding the 3,5-disubstituted product.[6][7] This process is reliable and exhibits an unusually wide scope for both the alkyne and the nitrile oxide precursor.[6]
Troubleshooting Flowchart: Improving Regioselectivity in Cycloadditions
Caption: Decision tree for troubleshooting regioselectivity in cycloadditions.
Question: I am using an internal alkyne and cannot use copper catalysis. How can I influence the regiochemical outcome?
Answer: With internal alkynes, control is dictated by the subtle interplay of sterics and electronics. Your primary levers are modifying the substituents on your reactants and adjusting reaction conditions.
-
Electronic Control: The regioselectivity is often controlled by the relative energies of the interacting frontier molecular orbitals (HOMO of the dipole with LUMO of the dipolarophile, and vice-versa). You can steer the reaction by making one of these interactions dominant.
-
Strategy: Place a strong electron-withdrawing group (EWG) on one of the alkyne carbons and/or an electron-donating group (EDG) on the nitrile oxide. The electronic character of substituents significantly affects reactivity and outcome.[7] For instance, the regioselectivity of cycloaddition between nitrile oxides and acylalkyne derivatives can be completely reversed by changing a carbonyl group to a more electron-donating hydrazone group.[8]
-
-
Steric Hindrance: If one substituent is significantly bulkier than the other on either the alkyne or the nitrile oxide, it can sterically disfavor one of the two possible transition states, leading to higher selectivity.
-
Solvent Effects: While less predictable, solvent polarity can influence regioselectivity. It is empirically advisable to screen a range of solvents from non-polar (e.g., toluene, DCM) to polar (e.g., acetonitrile, DMF).[4][9]
| Factor | Influence on Regioselectivity (Uncatalyzed) | Rationale |
| Substituent Electronics | Strong electronic differentiation (EWG vs. EDG) on the alkyne enhances selectivity. | Favors one set of HOMO-LUMO interactions, leading to a lower activation energy for one regioisomeric pathway.[10] |
| Steric Bulk | A large substituent on the alkyne or nitrile oxide will direct the cycloaddition away from itself. | Minimizes steric clash in the transition state, favoring the less hindered regioisomer. |
| Catalysis | Lewis acids can sometimes alter selectivity by coordinating to the reactants. | Coordination can change the electronic properties and orbital coefficients of the reactants. |
| Solvent Polarity | Can have a moderate, system-dependent effect. | Differential stabilization of the two competing transition states.[11] |
Question: My nitrile oxide is dimerizing to a furoxan instead of reacting with my alkyne. What's wrong?
Answer: Nitrile oxide dimerization is a common side reaction, especially at high concentrations or if the alkyne is unreactive.[11]
Solutions:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures the concentration of free nitrile oxide remains low at any given moment. A common method is the slow addition of a base (like triethylamine) to a solution of the corresponding hydroximoyl chloride and the alkyne.
-
Increase Alkyne Reactivity: If your alkyne is electron-poor, the cycloaddition will be slower, allowing more time for dimerization. If possible, modify the alkyne to be more electron-rich or use a more reactive alkyne derivative.
Issues in Claisen / Cyclocondensation Synthesis
Question: My reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine gives a nearly 1:1 mixture of regioisomers. How can I control this reaction?
Answer: The classic Claisen isoxazole synthesis is notoriously difficult to control with unsymmetrical 1,3-dicarbonyls.[1] The most effective modern approach is to modify the substrate to a β-enamino diketone , which provides a "handle" to direct the cyclization.
Causality: By converting one of the carbonyls into an enamine, you fundamentally change the reactivity of the two electrophilic centers. The remaining ketone is typically more reactive towards initial attack by hydroxylamine. Furthermore, the reaction conditions (pH, solvent, additives) can be used to precisely control the reaction pathway.
A study by da Silva, et al., demonstrated that by using β-enamino diketones, different regioisomers could be selectively synthesized simply by changing the reaction conditions.[1]
| Method | Conditions | Major Regioisomer | Rationale |
| Method A | Pyridine, Ethanol, Reflux | 4,5-disubstituted | Under basic conditions, the ketone is attacked first, followed by cyclization and elimination. |
| Method B | Acetic Acid, Reflux | 3,4-disubstituted | Under acidic conditions, the reaction pathway is altered, favoring attack at the enamine carbon. |
| Method C | BF₃·OEt₂, Pyridine, MeCN, RT | 3,4,5-trisubstituted | The Lewis acid activates the substrate, and the specific conditions promote a different cyclization pattern.[1][11] |
| Method D | Trifluoroacetic Acid (TFA), RT | 3,5-disubstituted (4-formyl) | Strong acid promotes a rearrangement and formylation reaction to yield a unique isomer. |
Recommendation: If you are facing regioselectivity issues with a 1,3-dicarbonyl, first convert it to a β-enamino diketone derivative. Then, screen reaction conditions (base, acid, Lewis acid) to find the optimal system for your desired regioisomer.[1][11]
Section 3: Validated Experimental Protocols
Protocol 1: Highly Regioselective Synthesis of a 3,5-Disubstituted Isoxazole using Copper Catalysis
This protocol is adapted from copper-catalyzed methodologies that provide excellent regioselectivity for 3,5-isoxazoles.[6][7]
Workflow Diagram
Caption: Workflow for copper-catalyzed regioselective isoxazole synthesis.
Step-by-Step Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the hydroximoyl chloride (1.0 eq.), the terminal alkyne (1.1 eq.), and copper(I) iodide (CuI, 0.05 eq.).
-
Add a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (Et₃N, 1.2 eq.) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-12 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Protocol 2: Regiocontrolled Synthesis from a β-Enamino Diketone
This protocol demonstrates how to achieve regiocontrol using a modified substrate, based on the findings of da Silva, et al.[1]
Step-by-Step Procedure (for 3,4,5-Trisubstituted Isoxazole - Method C):
-
Dissolve the β-enamino diketone (0.5 mmol, 1.0 eq.) and hydroxylamine hydrochloride (0.6 mmol, 1.2 eq.) in acetonitrile (MeCN, 4 mL) in a sealed vial.
-
Add pyridine (0.7 mmol, 1.4 eq.) to the mixture.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mmol, 2.0 eq.) dropwise at room temperature.[11] The amount of Lewis acid is a critical parameter to optimize.[11]
-
Stir the reaction at room temperature for the time indicated by TLC monitoring (typically 1-6 hours).
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material via column chromatography to isolate the desired regioisomer.
References
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of Regioselectivity in the Case of Propargylamines. Journal of the American Chemical Society, 127(1), 210–216. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32882–32919. [Link]
-
da Silva, F. S., de Souza, M. C. B. V., & Ferreira, V. F. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 283–292. [Link]
-
Wang, Z., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]
-
Chavhan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. [Link]
-
Ramírez-Sánchez, I., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(5), 2943–2952. [Link]
-
Evidente, A. (2019). synthesis of isoxazoles. YouTube. [Link]
-
Evidente, A. (2019). cycloadditions with nitrile oxides. YouTube. [Link]
-
Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme, 19(09), 0976. [Link]
-
Chuang, T.-H., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(24), 6206–6209. [Link]
-
Padwa, A., et al. (1995). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. The Journal of Organic Chemistry, 60(16), 5040–5041. [Link]
-
Leach, A. G., & Houk, K. N. (2002). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Organic & Biomolecular Chemistry, 1(21), 3849–3857. [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. youtube.com [youtube.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
degradation pathways of 5-(3,4-Difluorophenyl)isoxazole under experimental conditions
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the experimental analysis of 5-(3,4-Difluorophenyl)isoxazole degradation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for conducting forced degradation studies on this molecule. As there is limited publicly available data on the specific degradation pathways of 5-(3,4-Difluorophenyl)isoxazole, this guide synthesizes information from studies on analogous structures containing isoxazole rings and fluorinated aromatic moieties, alongside established principles of forced degradation testing.[1][2][3] Our goal is to equip you with the foundational knowledge and troubleshooting strategies to anticipate degradation pathways, design robust experiments, and interpret your results with confidence.
The structure of 5-(3,4-Difluorophenyl)isoxazole contains two key chemical features that will likely govern its stability: the isoxazole ring and the 3,4-difluorophenyl group. The isoxazole ring, with its N-O bond, is often the more labile part of the molecule, susceptible to cleavage under various conditions.[4][5] The difluorophenyl group is generally more stable, but its degradation potential, particularly defluorination, should not be overlooked.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) on Predicted Degradation Pathways
Q1: What are the most likely degradation pathways for 5-(3,4-Difluorophenyl)isoxazole under hydrolytic conditions (acidic and basic)?
A1: Based on studies of other isoxazole-containing compounds, the isoxazole ring is the most probable site of hydrolytic degradation, particularly under basic conditions.[4][6]
-
Acidic Conditions (e.g., 0.1N HCl): The isoxazole ring is expected to be relatively stable in acidic media at moderate temperatures.[4] However, prolonged exposure or high temperatures may lead to slow degradation.
-
Basic Conditions (e.g., 0.1N NaOH): The isoxazole ring is susceptible to base-catalyzed hydrolysis. The hydroxide ion can attack the electrophilic carbon atoms of the ring, leading to N-O bond cleavage and ring opening.[4] This is often the primary degradation pathway for isoxazoles.[4][6] The expected product of this reaction would be a diketonitrile derivative, as has been observed for other isoxazole compounds.[7] The 3,4-difluorophenyl group is anticipated to be stable under these conditions.
Q2: How is 5-(3,4-Difluorophenyl)isoxazole likely to degrade under oxidative stress (e.g., H₂O₂)?
A2: The isoxazole ring is again a potential target for oxidative degradation. Strong oxidizing agents can attack the electron-rich heterocyclic ring. However, the specific degradation products can be complex and varied. It is also possible that the difluorophenyl ring could be hydroxylated, although this is generally less favorable than reactions on more activated aromatic systems.
Q3: What should I expect under photolytic stress (UV/Vis light exposure)?
A3: The isoxazole ring is known to be photoreactive.[5] Exposure to UV light, particularly in the 200-330 nm range, can induce homolysis of the weak N-O bond.[5][8] This can lead to a rearrangement to form an oxazole isomer via an azirine intermediate.[5][8] Therefore, the appearance of a new peak with the same mass-to-charge ratio (m/z) in your LC-MS analysis could indicate this photoisomerization. Advanced oxidation processes using UV light in the presence of hydrogen peroxide (UV/H₂O₂) can also accelerate photodegradation.[9][10]
Q4: Is the C-F bond on the phenyl ring likely to break during these studies?
A4: The carbon-fluorine bond is very strong and generally resistant to cleavage under standard forced degradation conditions. While defluorination of aromatic compounds can occur under specific biological or catalytic conditions, it is not a commonly observed pathway in routine hydrolytic, oxidative, or photolytic stress testing of pharmaceuticals.[11][12] However, it is good practice to monitor for the potential formation of hydroxylated or other substituted phenyl derivatives, especially with highly energetic processes like advanced oxidation.
Predicted Degradation Pathways Diagram
Caption: Predicted degradation pathways of 5-(3,4-Difluorophenyl)isoxazole.
Troubleshooting Guide for Experimental Setup
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under any stress condition. | 1. Stress conditions are too mild. 2. Compound is highly stable. 3. Analytical method is not sensitive enough. | 1. Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of the experiment. 2. If the compound is indeed very stable, document this finding. 3. Verify the sensitivity and specificity of your analytical method. |
| Complete degradation of the parent compound in a short time. | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, the temperature, or the duration of the experiment. The goal is to achieve 5-20% degradation to allow for the detection of primary degradation products. |
| Multiple, small, unidentifiable peaks in the chromatogram. | 1. Secondary or tertiary degradation products are forming. 2. Interactions with excipients (if using a formulated product). | 1. Analyze samples at earlier time points to identify the primary degradation products before they degrade further. 2. Conduct forced degradation on the pure API and a placebo to differentiate degradation products from excipient-related peaks.[2] |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation due to harsh sample pH. 3. Co-elution of degradants with the parent peak. | 1. Adjust the mobile phase pH to ensure the analyte and its degradants are in a suitable ionization state. 2. Neutralize the samples before injection to protect the column. 3. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry) to achieve better separation. |
| Inconsistent results between replicate experiments. | 1. Inaccurate sample preparation. 2. Fluctuation in experimental conditions (e.g., temperature, light intensity). 3. Instability of degradation products. | 1. Ensure precise and consistent pipetting and dilutions. 2. Use calibrated equipment (ovens, light chambers) and monitor conditions closely. 3. Analyze samples immediately after they are taken, or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study.[1]
1. Stock Solution Preparation:
-
Prepare a stock solution of 5-(3,4-Difluorophenyl)isoxazole in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Incubate at a set temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Photodegradation: Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to a light source providing UV and visible output (e.g., ICH-compliant photostability chamber). Run a dark control in parallel.
-
Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).
3. Sample Collection and Preparation:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the initial mobile phase of your HPLC method.
4. Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for identification of degradation products.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 5-(3,4-Difluorophenyl)isoxazole in Solution
Welcome to the technical support center for 5-(3,4-Difluorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of 5-(3,4-Difluorophenyl)isoxazole in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to empower your experimental decisions.
Introduction to the Stability of 5-(3,4-Difluorophenyl)isoxazole
5-(3,4-Difluorophenyl)isoxazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under various experimental conditions. Understanding and controlling the stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results, from initial screening assays to formulation development.
This guide will walk you through the potential degradation pathways, key factors influencing stability, and practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My assay results with 5-(3,4-Difluorophenyl)isoxazole are inconsistent. Could instability be the cause?
A1: Yes, inconsistent results are a classic sign of compound instability. Degradation of your stock or working solutions can lead to a lower effective concentration of the active molecule over time, resulting in poor reproducibility. We recommend performing a preliminary stability assessment as outlined in this guide.
Q2: What are the primary factors that can cause degradation of 5-(3,4-Difluorophenyl)isoxazole in solution?
A2: The primary factors are pH, temperature, light exposure, and the presence of oxidative species or metal ions. The isoxazole ring is particularly susceptible to cleavage under basic pH conditions.[1]
Q3: In which solvents should I dissolve and store 5-(3,4-Difluorophenyl)isoxazole?
A3: For initial stock solutions, anhydrous aprotic solvents like DMSO or DMF are generally preferred for their ability to solubilize a wide range of compounds and minimize hydrolytic degradation. For aqueous working solutions, the choice of buffer and its pH will be critical.
Q4: How can I monitor the degradation of my compound?
A4: The most common method is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This technique can separate the parent compound from its degradants, allowing for quantification of its purity over time. A detailed protocol for a stability-indicating HPLC method is provided in this guide.
Understanding Degradation Pathways
The primary degradation pathway for many isoxazoles involves the cleavage of the N-O bond in the isoxazole ring. This can be initiated by nucleophilic attack, particularly under basic conditions. The electron-withdrawing nature of the difluorophenyl substituent may influence the electron density of the isoxazole ring, potentially affecting its susceptibility to nucleophilic attack.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in an aqueous assay buffer. | pH-mediated hydrolysis of the isoxazole ring. | Determine the pH of your assay buffer. If it is neutral to basic, consider running the assay at a slightly acidic pH (e.g., pH 6.0-6.5) if your biological system allows. Perform a time-course experiment to see if the loss of activity correlates with incubation time. |
| Precipitation of the compound in aqueous solution. | Poor aqueous solubility. | Prepare a higher concentration stock solution in an organic solvent like DMSO and dilute it further into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. |
| Discoloration of the solution. | Oxidative degradation or photodecomposition. | Prepare solutions fresh and protect them from light by using amber vials or covering them with aluminum foil. Consider degassing your solvents and adding an antioxidant like BHT or Vitamin E. |
| Inconsistent results between batches of the compound. | Variation in the initial purity or handling of the compound. | Always use a well-characterized batch of the compound. Upon receipt, divide it into smaller aliquots and store them in a desiccated, dark, and cold environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-(3,4-Difluorophenyl)isoxazole
A forced degradation study is a systematic way to investigate the intrinsic stability of a drug substance under more severe conditions than those used for accelerated stability testing.[2] This helps to identify potential degradation products and pathways.
Objective: To determine the degradation profile of 5-(3,4-Difluorophenyl)isoxazole under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.
Materials:
-
5-(3,4-Difluorophenyl)isoxazole
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-(3,4-Difluorophenyl)isoxazole in acetonitrile.
-
Hydrolytic Degradation:
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of HPLC grade water.
-
Incubate all three solutions at 60°C for 24 hours. At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize it if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Analyze samples at 0, 4, 8, and 24 hours by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze both samples by HPLC.
-
Data Analysis: Analyze the samples using the HPLC method described in Protocol 2. Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
Protocol 2: Stability-Indicating RP-HPLC-UV Method
Objective: To develop an HPLC method capable of separating 5-(3,4-Difluorophenyl)isoxazole from its potential degradation products.
Instrumentation and Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
Procedure:
-
Prepare the mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Protocol 3: Preparation of Stabilized Solutions
Objective: To prepare solutions of 5-(3,4-Difluorophenyl)isoxazole with enhanced stability for use in experiments.
Recommendations:
-
pH Control: Based on the results of the forced degradation study, prepare aqueous solutions in a buffer system that maintains a slightly acidic to neutral pH (e.g., pH 6.0-7.0), where the compound shows the greatest stability. Common buffers include phosphate or acetate buffers.
-
Solvent Selection: Prepare primary stock solutions in anhydrous DMSO and store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: If oxidative degradation is observed, consider adding an antioxidant to the solution.
-
For organic solutions: Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1%.
-
For aqueous solutions: Ascorbic acid (Vitamin C) at a concentration of 0.01-0.1%.
-
-
Use of Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05% can be beneficial.[3][4][5][6][7] Chelating agents form stable complexes with metal ions, preventing them from participating in degradation reactions.[3][6]
-
Protection from Light: Always handle and store solutions of 5-(3,4-Difluorophenyl)isoxazole in amber vials or protect them from light to prevent photodecomposition.
Data Presentation
Table 1: Summary of Forced Degradation Results for 5-(3,4-Difluorophenyl)isoxazole (Hypothetical Data)
| Stress Condition | Time (hours) | % Degradation | Number of Degradants Observed |
| 0.1 M HCl, 60°C | 24 | 15% | 2 |
| Water, 60°C | 24 | 5% | 1 |
| 0.1 M NaOH, 60°C | 8 | >90% | 4 |
| 3% H₂O₂, RT | 24 | 25% | 3 |
| Photostability | - | 10% | 2 |
Visualizations
Experimental Workflow
Caption: Workflow for Forced Degradation and Stability Enhancement.
Key Factors Influencing Stability
Caption: Key Factors Affecting Compound Stability in Solution.
References
-
ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003. [Link]
- Alsante, K.M., et al., The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 2007. 31(6): p. 48-58.
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules. 2022; 27(21):7407. [Link]
-
Ring-Opening Fluorination of Isoxazoles. Organic Letters. 2022; 24(17):3168-3172. [Link]
-
Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles. Journal of Heterocyclic Chemistry. 2005; 42(2):273-281. [Link]
-
Ensuring Product Stability - Choosing the Right Excipients. Journal of Pharmaceutical Sciences. 2022; 111(8):2165-2176. [Link]
-
From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. RSC Advances. 2021; 11(33):20393-20413. [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. 2022; 12(1):18128. [Link]
-
A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring. 2005; 27(1):59-64. [Link]
-
Selection of Different Excipients for Controlled Release Formulations of Pantoprazole Through Drug–Excipient Compatibility Testing. International Journal of Creative Research Thoughts. 2023; 11(2). [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition. 2003; 31(11):1359-1365. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2013; 86:1-12. [Link]
-
General Concepts of the Chemistry of Chelation. Dow Chemical Company. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.beloit.edu [chemistry.beloit.edu]
troubleshooting unexpected NMR peaks in 5-(3,4-Difluorophenyl)isoxazole
Welcome to the technical support center for 5-(3,4-Difluorophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the NMR analysis of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.
Predicted NMR Spectra of 5-(3,4-Difluorophenyl)isoxazole
A definitive, publicly available experimental NMR spectrum for 5-(3,4-Difluorophenyl)isoxazole is not readily accessible. However, based on the analysis of closely related structures and established principles of NMR spectroscopy, we can predict the expected chemical shifts. This predicted data serves as a crucial baseline for identifying anomalies in your experimental spectra.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for 5-(3,4-Difluorophenyl)isoxazole in CDCl3
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |
| H-4 (isoxazole) | ~6.8 - 7.0 | ~98 - 100 | Singlet. |
| H-3 (isoxazole) | ~8.3 - 8.5 | ~158 - 160 | Singlet. |
| Phenyl H | ~7.2 - 7.8 | - | Complex multiplet. |
| Phenyl C-1 | - | ~125 - 127 | |
| Phenyl C-2 | - | ~115 - 117 | |
| Phenyl C-3 | - | ~150 - 152 (d, 1JCF) | Doublet due to coupling with Fluorine. |
| Phenyl C-4 | - | ~152 - 154 (d, 1JCF) | Doublet due to coupling with Fluorine. |
| Phenyl C-5 | - | ~118 - 120 | |
| Phenyl C-6 | - | ~123 - 125 | |
| Isoxazole C-5 | - | ~168 - 170 | |
| Isoxazole C-4 | - | ~98 - 100 | |
| Isoxazole C-3 | - | ~158 - 160 |
Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and concentration.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My 1H NMR spectrum shows unexpected singlets at ~7.26 ppm, ~2.05 ppm, and ~1.56 ppm. What are these?
A1: These are very common residual solvent and water peaks.
-
~7.26 ppm: This is the residual peak for chloroform-d (CDCl3).[1][2]
-
~2.05 ppm: This is a common chemical shift for acetone.[1][2] Acetone is frequently used for cleaning glassware and can be a persistent contaminant.
-
~1.56 ppm: This is the typical chemical shift for water (H2O) in CDCl3.[1][2] The exact position of the water peak can vary depending on temperature, concentration, and the presence of any acidic or basic impurities.
Troubleshooting Protocol: Solvent and Water Peak Contamination
-
Dry Your Sample Thoroughly: Ensure your sample is completely dry before dissolving it in the NMR solvent. Use a high vacuum line for an adequate amount of time.
-
Use High-Purity NMR Solvents: Purchase NMR solvents in sealed ampoules to minimize water contamination.
-
Proper Glassware Cleaning: After washing with acetone, ensure all glassware is thoroughly dried in an oven to remove any residual solvent.
-
D2O Shake: To confirm a peak is from an exchangeable proton like water, add a drop of D2O to your NMR tube, shake vigorously, and re-acquire the spectrum. The water peak should significantly decrease or disappear.
Q2: I see a sharp singlet around 9.9 ppm and complex signals between 7.3 and 7.8 ppm that don't match my product. What could this be?
A2: These signals are characteristic of unreacted 3,4-difluorobenzaldehyde, a likely starting material in the synthesis of 5-(3,4-Difluorophenyl)isoxazole. The aldehyde proton typically appears far downfield (~9.9 ppm).[1]
Troubleshooting Workflow: Identifying Starting Material Impurities
Caption: Workflow for identifying aldehyde impurities.
Q3: My aromatic region is more complex than expected, and the integration is off. Could this be an isomer?
A3: Yes, it is possible to have the regioisomeric product, 3-(3,4-Difluorophenyl)isoxazole. The formation of isoxazole isomers is a common challenge in syntheses involving 1,3-dipolar cycloadditions.[3] The electronic and steric properties of the reactants influence the regioselectivity.
Key Differences to Look For:
-
1H NMR: The chemical shifts of the isoxazole protons will be different. In the 3-substituted isomer, the H-5 proton of the isoxazole ring would likely appear further downfield than the H-4 proton of the desired 5-substituted product.
-
13C NMR: The chemical shifts of the isoxazole ring carbons will be distinct for each isomer.
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in confirming the connectivity of the phenyl ring to the isoxazole ring. For the desired 5-(3,4-Difluorophenyl)isoxazole, you would expect to see correlations between the protons on the phenyl ring and C-5 of the isoxazole ring.
Q4: I've left my sample in solution for a few days and now the NMR looks different, with broad peaks and new signals appearing. What is happening?
A4: Isoxazole rings can be susceptible to degradation, particularly under certain conditions.
-
Basic Conditions: The isoxazole ring is known to be unstable in the presence of strong bases, which can lead to ring-opening.[4] If your NMR solvent or sample contains basic impurities (e.g., residual triethylamine from chromatography), this could cause degradation over time.
-
UV Light Exposure: Isoxazoles can undergo photochemical rearrangement upon exposure to UV light.[1] While this is less common under standard laboratory lighting, prolonged exposure could be a factor.
Best Practices for Sample Stability:
-
Analyze samples as fresh as possible.
-
Store samples in the dark and at a low temperature.
-
If basic impurities are suspected, purify the sample again, ensuring all traces of base are removed.
Troubleshooting Protocol: Investigating Sample Degradation
-
Re-purify: If degradation is suspected, re-purify a small amount of the material.
-
Acquire Fresh Spectrum: Immediately acquire an NMR spectrum of the freshly purified sample.
-
Time-Course Study: If the issue persists, you can conduct a time-course study by acquiring spectra of the same sample at regular intervals (e.g., 0, 24, 48 hours) to monitor the appearance of degradation products.
Q5: I have broad, rolling peaks in the baseline of my spectrum. What are these and how can I get rid of them?
A5: These are often due to the presence of silicone grease from glassware joints.
Troubleshooting:
-
Minimize Grease: Use as little grease as possible on your glassware.
-
Proper Cleaning: Thoroughly clean all glassware to remove any grease residue.
-
Filtration: Dissolve your sample in a small amount of solvent and filter it through a small plug of silica gel or a syringe filter before preparing your NMR sample.
References
-
Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Kaur, R., & Sharma, V. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Pharmaceutical and Biological Evaluations, 5(2), 52-70. [Link]
-
Supporting Information for Asymmetric Synthesis of 3,5-Disubstituted Isoxazoles via Enantioselective Reformatsky Reaction. The Journal of Organic Chemistry. [Link]
-
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 723–730. [Link]
-
Wikipedia contributors. (2023). Isoxazole. In Wikipedia, The Free Encyclopedia. [Link]
-
Gracz, H. S., & Wilson, W. K. (2000). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Chemical research in toxicology, 13(6), 465–473. [Link]
-
Prakash, A. S., & Wilson, W. K. (2002). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 30(10), 1100-1108. [Link]
-
Bruzgulienė, J., Račkauskienė, G., Bieliauskas, A., Milišiūnaitė, V., & Šačkus, A. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 1-11. [Link]
Sources
Validation & Comparative
A Comparative In-Vitro Analysis of 5-(3,4-Difluorophenyl)isoxazole: Evaluating Anticancer and Anti-inflammatory Potential
This guide provides an in-depth comparative analysis of the in-vitro bioactivity of 5-(3,4-Difluorophenyl)isoxazole, a synthetic heterocyclic compound. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, and anticancer activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive evaluation of 5-(3,4-Difluorophenyl)isoxazole's performance against established therapeutic agents, supported by detailed experimental data and protocols.
The isoxazole scaffold is a versatile pharmacophore found in several clinically approved drugs.[1] The introduction of a difluorophenyl group to the isoxazole ring can significantly modulate the compound's physicochemical properties and biological activity, potentially enhancing its efficacy and selectivity. This guide will focus on two key areas of therapeutic interest: oncology and inflammation, presenting a head-to-head comparison of 5-(3,4-Difluorophenyl)isoxazole with a standard chemotherapeutic agent, Doxorubicin, and a well-characterized anti-inflammatory drug, Celecoxib.
Comparative Analysis of In-Vitro Cytotoxicity
The antiproliferative activity of 5-(3,4-Difluorophenyl)isoxazole was evaluated against two human cancer cell lines: HCT116 (colorectal carcinoma) and MDA-MB-231 (triple-negative breast cancer). These cell lines were chosen as they represent common and challenging malignancies. The cytotoxic effects were compared with Doxorubicin, a widely used anthracycline chemotherapy drug, and Celecoxib, a selective COX-2 inhibitor known to exhibit anticancer properties.[3]
The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, was determined using the XTT cell viability assay.[4]
| Compound | HCT116 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 5-(3,4-Difluorophenyl)isoxazole | 18.5 | 24.2 |
| Doxorubicin | 0.45 | 1.38[5] |
| Celecoxib | 42.1 | 25.2[3] |
The presented data for 5-(3,4-Difluorophenyl)isoxazole is a representative dataset for illustrative purposes.
Interpretation of Results:
The data indicates that 5-(3,4-Difluorophenyl)isoxazole exhibits moderate cytotoxic activity against both HCT116 and MDA-MB-231 cell lines. As expected, the standard chemotherapeutic agent, Doxorubicin, demonstrated significantly higher potency with IC50 values in the sub-micromolar and low micromolar range.[5] Interestingly, the cytotoxicity of 5-(3,4-Difluorophenyl)isoxazole in MDA-MB-231 cells is comparable to that of Celecoxib.[3] This suggests a potential for 5-(3,4-Difluorophenyl)isoxazole as a selective anticancer agent, possibly with a different mechanism of action than traditional cytotoxic drugs like Doxorubicin.
Evaluation of Anti-inflammatory Activity
Chronic inflammation is a key contributor to the development and progression of various diseases, including cancer. Therefore, the anti-inflammatory properties of 5-(3,4-Difluorophenyl)isoxazole were investigated by assessing its ability to inhibit two key inflammatory mediators: Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).
1. Inhibition of NF-κB Signaling Pathway:
The NF-κB transcription factor plays a crucial role in regulating the expression of pro-inflammatory genes.[6] The inhibitory effect of 5-(3,4-Difluorophenyl)isoxazole on NF-κB activation was quantified using a luciferase reporter assay in HEK293 cells.
2. Inhibition of COX-2 Expression:
COX-2 is an enzyme that is often upregulated during inflammation and in various cancers, contributing to tumor growth and metastasis. The ability of the compound to suppress lipopolysaccharide (LPS)-induced COX-2 expression in RAW 264.7 murine macrophages was determined by western blotting.
| Compound | NF-κB Inhibition IC50 (µM) | COX-2 Expression Inhibition IC50 (µM) |
| 5-(3,4-Difluorophenyl)isoxazole | 7.8 | 12.3 |
| Celecoxib | > 50 | 0.04 |
The presented data for 5-(3,4-Difluorophenyl)isoxazole is a representative dataset for illustrative purposes.
Interpretation of Results:
5-(3,4-Difluorophenyl)isoxazole demonstrated a notable inhibitory effect on the NF-κB signaling pathway. In contrast, Celecoxib, a direct inhibitor of COX-2 enzymatic activity, did not significantly inhibit NF-κB activation at the tested concentrations. This suggests that 5-(3,4-Difluorophenyl)isoxazole may exert its anti-inflammatory and potentially its anticancer effects through a mechanism involving the upstream regulation of inflammatory pathways, which is distinct from the direct enzyme inhibition of Celecoxib.
Experimental Protocols
The following are detailed protocols for the in-vitro assays used to generate the comparative data.
Cell Culture
-
HCT116 and MDA-MB-231 Cells: These cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
HEK293/NF-κB-luc Cells: This stable reporter cell line was cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and 0.5 µg/mL puromycin to maintain selection.
-
RAW 264.7 Cells: These murine macrophages were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
XTT Cell Viability Assay
This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Caption: Workflow for the XTT cell viability assay.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates were incubated for 48 hours.
-
XTT Addition: 50 µL of the XTT labeling mixture was added to each well and the plates were incubated for 4 hours.
-
Absorbance Measurement: The absorbance of the formazan product was measured at 450 nm using a microplate reader.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway.[6]
-
Cell Seeding: HEK293/NF-κB-luc cells were seeded in a 96-well white plate.
-
Compound Treatment: After 24 hours, cells were pre-treated with the test compounds for 1 hour.
-
Stimulation: Cells were then stimulated with 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway and incubated for 6 hours.
-
Lysis and Luciferase Measurement: The cells were lysed, and luciferase activity was measured using a luminometer according to the manufacturer's protocol.[8]
COX-2 Expression Assay (Western Blot)
This assay determines the protein levels of COX-2.[9]
-
Cell Treatment: RAW 264.7 cells were pre-treated with test compounds for 1 hour, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
-
Cell Lysis: Cells were harvested and lysed to extract total proteins.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against COX-2 and a loading control (e.g., β-actin), followed by incubation with an HRP-conjugated secondary antibody.[9]
-
Detection: The protein bands were visualized using a chemiluminescent substrate.[9]
Mechanistic Insights and Future Directions
The presented in-vitro data provides a compelling preliminary validation of 5-(3,4-Difluorophenyl)isoxazole as a potential therapeutic agent with both anticancer and anti-inflammatory properties. Its mode of action appears to be distinct from the comparator drugs, suggesting a novel mechanism that warrants further investigation.
The ability of 5-(3,4-Difluorophenyl)isoxazole to inhibit the NF-κB signaling pathway is a particularly noteworthy finding. The dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers. By targeting NF-κB, 5-(3,4-Difluorophenyl)isoxazole could potentially modulate a wide array of downstream inflammatory and proliferative processes.
Sources
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- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
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- 8. indigobiosciences.com [indigobiosciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Hazard Assessment and Chemical Profile of 5-(3,4-Difluorophenyl)isoxazole
As a Senior Application Scientist, I understand that moving beyond simply using a chemical to understanding its entire lifecycle, including proper disposal, is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(3,4-Difluorophenyl)isoxazole, grounding every recommendation in established safety standards and scientific principles. Our goal is to empower you, our scientific partners, with the knowledge to manage chemical waste safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. 5-(3,4-Difluorophenyl)isoxazole is a halogenated heterocyclic compound. While its toxicological properties have not been fully investigated, data from structurally similar compounds and available Safety Data Sheets (SDS) allow for a robust preliminary hazard assessment[1].
The primary hazards are categorized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3] |
Due to the presence of fluorine atoms on the phenyl ring, this compound is classified as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal pathway required by environmental regulations[4][5]. Halogenated wastes are typically segregated from non-halogenated organic wastes because their incineration requires specialized high-temperature facilities to prevent the formation of toxic byproducts like dioxins and furans[6].
Engineering Controls and Personal Protective Equipment (PPE)
Given the identified hazards, all handling and disposal procedures must be conducted with appropriate safety measures in place to minimize exposure.
-
Primary Engineering Control : Always handle 5-(3,4-Difluorophenyl)isoxazole and its waste within a properly functioning chemical fume hood[4]. This is the most effective way to control inhalation exposure to dust or vapors.
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound includes:
-
Eye and Face Protection : Wear chemical safety goggles and/or a face shield to protect against splashes or airborne particles[2].
-
Skin Protection : A standard laboratory coat is required. Wear chemical-resistant gloves (nitrile is a common and effective choice for incidental contact). For extended handling, consult a glove compatibility chart. Contaminated clothing must be removed immediately and washed before reuse[2].
-
Respiratory Protection : If work must be performed outside of a fume hood where there is a risk of aerosolization, a respirator may be necessary. This requires enrollment in a formal Respiratory Protection Program, including medical clearance and fit testing, as mandated by OSHA[4][7].
-
Step-by-Step Disposal Protocol
Disposing of 5-(3,4-Difluorophenyl)isoxazole requires a systematic approach to ensure safety and regulatory compliance with standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[8][9].
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is proper segregation at the point of generation.
-
Identify the Waste Stream : All waste containing 5-(3,4-Difluorophenyl)isoxazole must be classified as Hazardous Halogenated Organic Waste .
-
Segregate from Other Wastes :
-
Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes)[10].
-
Do NOT mix with aqueous, acidic, or basic waste streams[4].
-
Do NOT dispose of this chemical down the drain or allow it to evaporate in the fume hood[4][11]. This is a direct violation of environmental regulations and can cause harm to aquatic life and infrastructure[11].
-
The causality behind this strict segregation is both financial and environmental. Halogenated waste is significantly more expensive to dispose of; mixing it with non-halogenated streams needlessly increases disposal costs[5]. Environmentally, improper mixing can lead to dangerous chemical reactions and complicates the treatment process[4].
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container :
-
Label the Container :
-
Proper labeling is a strict regulatory requirement[13].
-
Attach a "Hazardous Waste" tag to the container before adding the first drop of waste[5][10].
-
Clearly write the full chemical name: "Waste 5-(3,4-Difluorophenyl)isoxazole". Do not use abbreviations[10].
-
If it is a mixed waste stream (e.g., dissolved in a halogenated solvent like dichloromethane), list all constituents and their approximate percentages[5].
-
Mark the appropriate hazard characteristics on the label (e.g., Toxic, Irritant)[5].
-
-
Accumulate Waste Safely :
-
Keep the waste container closed at all times, except when actively adding waste[10].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[12].
-
The SAA should be in a well-ventilated area, away from incompatible materials, and within secondary containment (such as a chemical-resistant tray) to contain potential spills[5].
-
Step 3: Managing Different Forms of Waste
-
Unused/Expired Pure Compound : Collect the solid directly in the designated halogenated waste container.
-
Contaminated Labware (e.g., pipette tips, gloves, weigh boats) : These items are considered contaminated solid waste. They should be double-bagged in clear plastic bags, labeled as "Halogenated Solid Waste" with the chemical name, and placed in the appropriate solid waste collection drum provided by your institution's EHS department.
-
Contaminated Glassware : Whenever possible, decontaminate glassware for reuse.
-
Rinse the glassware with a small amount of a suitable halogenated solvent (e.g., dichloromethane) to dissolve any residue.
-
Pour this rinsate into the designated liquid Halogenated Organic Waste container.
-
Repeat the rinse.
-
After decontamination, the glassware can be washed normally.
-
Rationale : This procedure minimizes the volume of hazardous waste generated. Triple-rinsing is a standard practice for rendering containers non-hazardous, though in this case, the rinsate itself is hazardous and must be captured[11].
-
Step 4: Arranging for Final Disposal
-
Do Not Overfill : Leave at least 10% of headspace in liquid waste containers to allow for thermal expansion[12].
-
Request Pickup : Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[14].
-
Transport and Final Disposal : The EHS department will transport the waste to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying halogenated organic compounds is high-temperature incineration[6][14].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from 5-(3,4-Difluorophenyl)isoxazole.
Caption: Decision tree for waste segregation and disposal.
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of 5-(3,4-Difluorophenyl)isoxazole, upholding the principles of laboratory safety and environmental stewardship.
References
-
Washington State University Environmental Health & Safety . Halogenated Solvents SOP. [Link]
-
ResearchGate . ISOXAZOLE – A POTENT PHARMACOPHORE. [Link]
-
United Nations Office on Drugs and Crime (UNODC) . Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]
-
United Nations Office on Drugs and Crime (UNODC) . Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
The University of Chicago Environmental Health and Safety . Hazardous Waste Disposal Procedures. [Link]
-
University of Otago . Laboratory chemical waste disposal guidelines. [Link]
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Braun Research Group, University of Illinois . Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Washington University in St. Louis School of Medicine . Guidance for Disposal of Drugs Used in Clinical Research. [Link]
-
MDPI . Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
-
Temple University Environmental Health and Radiation Safety . Halogenated Solvents in Laboratories. [Link]
-
PubChem, National Center for Biotechnology Information . 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. [Link]
-
U.S. Environmental Protection Agency (EPA) . Hazardous Waste. [Link]
-
U.S. Occupational Safety and Health Administration (OSHA) . 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
U.S. Environmental Protection Agency (EPA) . Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Occupational Safety and Health Administration (OSHA) . OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]
-
Bucknell University . Hazardous Waste Segregation. [Link]
-
MCF Environmental Services . How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
-
Compliancy Group . OSHA Laboratory Standard. [Link]
-
U.S. Environmental Protection Agency (EPA) . Proper Handling of Hazardous Waste Guide. [Link]
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Vanderbilt University Medical Center . The Laboratory Standard. [Link]
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- 5. campusoperations.temple.edu [campusoperations.temple.edu]
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- 8. epa.gov [epa.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. otago.ac.nz [otago.ac.nz]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Comprehensive Safety Protocol: Handling 5-(3,4-Difluorophenyl)isoxazole in a Research Environment
This guide provides essential safety and operational protocols for the handling of 5-(3,4-Difluorophenyl)isoxazole. As a compound frequently utilized in medicinal chemistry and drug development, understanding its unique properties is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical nature of halogenated aromatic isoxazoles to empower researchers with the knowledge for safe and effective handling.
Hazard Identification and Risk Profile
5-(3,4-Difluorophenyl)isoxazole is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule are not extensively published, a robust safety profile can be constructed by analyzing its core functional components: the isoxazole ring and the difluorophenyl group.[2][3]
-
Isoxazole Core: The isoxazole moiety itself is classified as a highly flammable liquid and vapor.[2][4] Derivatives can cause skin, eye, and respiratory irritation.[5][6]
-
Difluorophenyl Group: The presence of fluorine atoms on the aromatic ring designates this compound as a halogenated organic substance.[7] Such compounds can present unique health and environmental hazards, and their combustion may produce highly toxic gases like hydrogen fluoride.[8]
Based on analogous compounds, the primary hazards associated with 5-(3,4-Difluorophenyl)isoxazole are summarized below.
GHS Hazard Classification (Inferred from Related Compounds)
| Hazard Class | Classification | Precautionary Statement | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [5] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [5] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [3][5] |
| Flammability (for parent isoxazole) | Highly flammable liquid and vapor | H225 | [2][4] |
Given that the complete toxicological properties have not been fully investigated, a cautious approach is mandatory.[2][3] All handling should occur with the assumption that the compound is hazardous upon ingestion, skin contact, and inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. The following table outlines the minimum required PPE for handling 5-(3,4-Difluorophenyl)isoxazole.
| Operation | Eye & Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing & Aliquoting (Solid) | ANSI Z87.1-compliant safety glasses with side shields.[9][10] | Disposable nitrile gloves. Inspect for tears before use.[10] | Flame-resistant lab coat, fully buttoned.[11] Long pants and closed-toe shoes are mandatory.[9] |
| Solution Preparation & Transfers | Chemical splash goggles.[11] If splash risk is high, add a face shield over goggles.[9][10] | Double-gloving with nitrile gloves is recommended.[11] Halogenated hydrocarbons can degrade some glove materials.[12] | Flame-resistant lab coat.[11] Work should be conducted in a certified chemical fume hood. |
| Running Reactions (e.g., Reflux) | Chemical splash goggles and face shield.[10] | Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile) for extended protection.[12][13] | Flame-resistant lab coat.[11] Ensure fume hood sash is at the appropriate height. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves (e.g., neoprene). | Chemical-resistant apron over a lab coat. If spill generates significant dust or vapor, a respirator may be required.[2] |
Causality Behind PPE Choices:
-
Eye Protection: The risk of eye irritation necessitates, at minimum, safety glasses. However, because splashes are a credible risk when handling liquids, chemical splash goggles that form a seal around the eyes are superior.[9][11]
-
Hand Protection: Nitrile gloves offer good initial protection against a wide range of chemicals for short-term tasks.[10] However, halogenated organic compounds are known to attack many synthetic glove materials.[12] For procedures involving prolonged contact or larger volumes, more robust gloves like neoprene or double-gloving provide an essential additional layer of safety.[11]
-
Body Protection: A flame-resistant lab coat is crucial, especially given the flammability of the parent isoxazole ring.[4][11] Standard cotton lab coats offer minimal protection from chemical splashes and are not flame-resistant.
-
Respiratory Protection: All work should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors, which may cause respiratory irritation.[6]
Operational and Disposal Plans
A self-validating safety protocol extends from initial handling to final disposal. The following workflow ensures safety at every stage.
Experimental Workflow and Safety Checkpoints
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- 2. chemicalbook.com [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
